Fexofenadine-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D |
InChI Key |
RWTNPBWLLIMQHL-ZKZWDRQZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Fexofenadine-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Fexofenadine-d10. This deuterated analog of the widely used second-generation antihistamine, Fexofenadine, serves as a critical internal standard for its quantification in complex biological matrices.
Chemical Structure and Properties
This compound is a deuterated form of Fexofenadine where ten hydrogen atoms on the two phenyl rings of the diphenylmethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Chemical Structure:
-
Chemical Name: 4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-alpha,alpha-dimethylbenzeneacetic acid hydrochloride
-
Synonyms: Carboxyterfenadine-d10 Hydrochloride, Terfenadinecarboxylate-d10 Hydrochloride
The molecular structure of this compound hydrochloride is depicted below:
(Image of the chemical structure of this compound hydrochloride would be placed here in a real document)
Physicochemical Properties:
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄ (Free Base)[1][2][3] |
| C₃₂H₃₀D₁₀ClNO₄ (Hydrochloride Salt)[4] | |
| Molecular Weight | 511.73 g/mol (Free Base)[1][2] |
| 548.18 g/mol (Hydrochloride Salt)[4] | |
| CAS Number | 1215900-18-7 (Free Base)[1][5][6] |
| 1215821-44-5 (Hydrochloride Salt)[4] |
Table 2: Physical and Chemical Properties
| Property | This compound | Fexofenadine |
| Melting Point (°C) | Data not available | 195-197[7] |
| pKa (Strongest Acidic) | Data not available | 4.25 |
| pKa (Strongest Basic) | Data not available | 9.53 |
| Solubility | Slightly soluble in methanol | Freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane. |
| 10 mM in DMSO |
Mechanism of Action: Histamine H1 Receptor Antagonism
Fexofenadine, and by extension its deuterated analog, is a selective peripheral H1-receptor antagonist.[8] It functions by competing with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This action blocks the downstream signaling cascade initiated by histamine, thereby alleviating the symptoms of allergic reactions.
The signaling pathway of the Histamine H1 receptor is a G-protein coupled receptor (GPCR) pathway. Upon histamine binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with allergy and inflammation. Fexofenadine acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and preventing this cascade.
References
- 1. This compound - CAS - 1215900-18-7 | Axios Research [axios-research.com]
- 2. This compound | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vivanls.com [vivanls.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:1215900-18-7 | Chemsrc [chemsrc.com]
- 7. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic method of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
The Role of Fexofenadine-d10 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexofenadine-d10, a deuterium-labeled analog of the second-generation antihistamine Fexofenadine, serves as a critical tool in modern bioanalytical research. Its primary application lies in its use as an internal standard for the quantitative analysis of Fexofenadine in biological matrices. This technical guide provides an in-depth overview of the function of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective implementation in research settings, particularly in pharmacokinetic and bioequivalence studies.
Introduction: The Need for a Reliable Internal Standard
In the landscape of drug development and clinical pharmacology, accurate quantification of drug concentrations in biological fluids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The reliability of LC-MS/MS data heavily relies on the use of an appropriate internal standard (IS). An ideal IS is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the mass spectrometer.
This compound is a stable isotope-labeled (SIL) internal standard for Fexofenadine.[1][2][3] In this compound, ten hydrogen atoms in the Fexofenadine molecule have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass than Fexofenadine, allowing it to be differentiated by the mass spectrometer, while exhibiting nearly identical chromatographic behavior and extraction recovery. This co-elution and similar ionization response make it an excellent tool to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of Fexofenadine quantification.
Core Application: An Internal Standard in LC-MS/MS Bioanalysis
The predominant use of this compound is as an internal standard in LC-MS/MS methods for the determination of Fexofenadine concentrations in various biological matrices, most commonly human plasma.[1] This is a crucial aspect of:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Fexofenadine in preclinical and clinical trials.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.
-
Therapeutic Drug Monitoring (TDM): Ensuring that Fexofenadine concentrations are within the therapeutic range for optimal efficacy and safety.
Experimental Protocol: Quantification of Fexofenadine in Human Plasma
The following is a representative experimental protocol for the analysis of Fexofenadine in human plasma using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.
Materials and Reagents
-
Fexofenadine hydrochloride reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting Fexofenadine from plasma samples.
-
Thaw Plasma Samples: Allow frozen plasma samples (patient samples, calibration standards, and quality control samples) to thaw at room temperature.
-
Aliquoting: Pipette a small volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add a specific volume of a working solution of this compound in a protein precipitation solvent (e.g., 200 µL of this compound in acetonitrile) to each plasma sample.
-
Precipitation: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following tables summarize the typical instrument parameters for the analysis of Fexofenadine and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70:30 Methanol:10mM Ammonium Acetate with 0.1% Formic Acid) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Fexofenadine | This compound |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 502.3 | 512.3[1] |
| Product Ion (m/z) | 466.2 | 476.2[1] |
| Collision Energy (V) | 27 | 28[1] |
| Dwell Time (ms) | 200 | 200 |
Data Analysis and Interpretation
The concentration of Fexofenadine in the unknown samples is determined by calculating the peak area ratio of the analyte (Fexofenadine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Fexofenadine in the unknown samples is then interpolated from this calibration curve.
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for Fexofenadine quantification.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of Fexofenadine quantification in biological matrices. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the seamless integration of this compound into research workflows, ultimately contributing to the generation of high-quality data in pharmacokinetic, bioequivalence, and other clinical studies.
References
Fexofenadine-d10 CAS number and molecular weight
This technical guide provides a comprehensive overview of Fexofenadine-d10, the deuterated analog of the second-generation antihistamine, Fexofenadine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is a stable, isotopically labeled form of Fexofenadine, which is the active metabolite of terfenadine.[1] The incorporation of deuterium atoms provides a heavier molecular weight, making it a valuable internal standard for pharmacokinetic and metabolic studies. Below is a summary of its key chemical identifiers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Hydrochloride | 1215821-44-5[1][2] | C₃₂H₃₀D₁₀ClNO₄[1] | 548.18[1][2] |
| This compound | Not Available | C₃₂H₂₉D₁₀NO₄ | 511.72[3] |
| Fexofenadine Hydrochloride | 153439-40-8[4] | C₃₂H₃₉NO₄ · HCl[4] | 538.12 |
| Fexofenadine | 83799-24-0 | C₃₂H₃₉NO₄ | 501.66 |
Mechanism of Action and Signaling Pathways
Fexofenadine is a potent and selective antagonist of the histamine H1 receptor.[5] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, resulting in minimal sedative effects.[5][6] Its primary mechanism involves blocking the action of histamine on H1 receptors, thereby preventing the cascade of allergic symptoms.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 protein.[7] Upon histamine binding, the receptor activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules. Fexofenadine, by blocking the initial binding of histamine, inhibits this entire downstream pathway.
Pleiotropic Anti-inflammatory Effects
Beyond its primary role as an H1 receptor antagonist, Fexofenadine exhibits broader anti-inflammatory properties.[8][9] It has been shown to inhibit the release of various mediators from mast cells and basophils, including leukotrienes (LTC₄, LTD₄, LTE₄) and prostaglandins (PGE₂, PGF₂α).[8] Furthermore, Fexofenadine can suppress the expression of cyclo-oxygenase 2 (COX-2) and intracellular adhesion molecule 1 (ICAM-1), further contributing to its anti-inflammatory profile.[8][9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 3. vivanls.com [vivanls.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Fexofenadine hydrochloride in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purification of Fexofenadine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Fexofenadine-d10, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used antihistamine, Fexofenadine. The methodologies presented are based on established organic chemistry principles and adaptations of known synthetic pathways for Fexofenadine and related deuterated compounds.
Introduction
Fexofenadine is a second-generation antihistamine that selectively antagonizes peripheral H1 receptors, offering relief from allergic rhinitis and chronic idiopathic urticaria without significant sedative effects. This compound, in which ten hydrogen atoms on the two phenyl rings of the diphenylmethyl moiety are replaced with deuterium, is an ideal internal standard for bioanalytical studies utilizing mass spectrometry.[1] The deuterium labeling provides a distinct mass shift, allowing for accurate quantification of the non-labeled drug in biological matrices, without altering its chemical properties significantly.[1]
This document outlines a detailed, multi-step synthesis of this compound, followed by robust purification and analytical characterization protocols.
Proposed Synthesis of this compound
The proposed synthetic pathway for this compound involves the preparation of a key deuterated intermediate, α,α-di(phenyl-d5)-4-piperidinemethanol (Azacyclonol-d10), which is then coupled with a non-deuterated side chain, followed by functional group manipulations to yield the final product.
Synthesis of Key Intermediates
Step 1: Synthesis of Phenyl-d5-magnesium bromide (I)
The synthesis commences with the preparation of the Grignard reagent from bromobenzene-d5.
-
Reaction: Bromobenzene-d5 reacts with magnesium turnings in anhydrous diethyl ether to form Phenyl-d5-magnesium bromide.
-
Protocol: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are added. A crystal of iodine is added to activate the magnesium surface. A solution of bromobenzene-d5 (1.0 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed. The resulting Grignard reagent is used immediately in the next step.
Step 2: Synthesis of α,α-Di(phenyl-d5)-4-piperidinemethanol (Azacyclonol-d10) (II)
This step involves a Grignard reaction with a commercially available starting material, ethyl isonipecotate.
-
Reaction: Phenyl-d5-magnesium bromide (I) reacts with ethyl isonipecotate in a Grignard reaction to yield the deuterated tertiary alcohol, Azacyclonol-d10.
-
Protocol: A solution of ethyl isonipecotate (1.0 eq.) in anhydrous diethyl ether is added dropwise to the freshly prepared Phenyl-d5-magnesium bromide (I) (2.2 eq.) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (IV)
This non-deuterated intermediate is synthesized via a Friedel-Crafts acylation.
-
Reaction: Ethyl α,α-dimethylphenylacetate (III) reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the keto-ester (IV).
-
Protocol: To a solution of ethyl α,α-dimethylphenylacetate (III) (1.0 eq.) in an inert solvent such as dichloromethane, aluminum chloride (1.5 eq.) is added portion-wise at 0 °C. 4-Chlorobutyryl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 4: Reduction of Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (IV) to Ethyl 4-(4-chloro-1-hydroxybutyl)-α,α-dimethylphenylacetate (V)
The keto group of intermediate (IV) is selectively reduced to a hydroxyl group.
-
Reaction: The keto-ester (IV) is reduced using a mild reducing agent, such as sodium borohydride, to the corresponding alcohol (V).
-
Protocol: To a solution of the keto-ester (IV) (1.0 eq.) in methanol or ethanol at 0 °C, sodium borohydride (1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol (V), which is often used in the next step without further purification.
Assembly and Final Synthesis of this compound (VII)
Step 5: N-Alkylation of Azacyclonol-d10 (II) with Chloro-alcohol (V)
This step couples the deuterated and non-deuterated intermediates.
-
Reaction: Azacyclonol-d10 (II) is N-alkylated with the chloro-alcohol (V) in the presence of a base to form the ethyl ester of this compound (VI).
-
Protocol: A mixture of Azacyclonol-d10 (II) (1.0 eq.), chloro-alcohol (V) (1.1 eq.), a base such as potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at 80-90 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 6: Hydrolysis of this compound Ethyl Ester (VI) to this compound (VII)
The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Reaction: The ethyl ester (VI) is hydrolyzed under basic conditions to yield this compound (VII).
-
Protocol: The ethyl ester (VI) (1.0 eq.) is dissolved in a mixture of methanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. The mixture is refluxed for 4-6 hours. After completion of the reaction, the methanol is removed under reduced pressure. The aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 4-5 with a dilute acid, such as acetic acid or hydrochloric acid, which results in the precipitation of the product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound (VII).
Data Presentation
The following tables summarize the expected materials and estimated yields for the synthesis of this compound. Yields are based on typical values reported for the synthesis of non-deuterated Fexofenadine.
Table 1: Starting Materials and Reagents
| Step | Starting Material | Reagent(s) | Solvent(s) |
| 1 | Bromobenzene-d5 | Magnesium, Iodine | Diethyl ether |
| 2 | Ethyl isonipecotate | Phenyl-d5-magnesium bromide | Diethyl ether |
| 3 | Ethyl α,α-dimethylphenylacetate | 4-Chlorobutyryl chloride, Aluminum chloride | Dichloromethane |
| 4 | Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate | Sodium borohydride | Methanol/Ethanol |
| 5 | α,α-Di(phenyl-d5)-4-piperidinemethanol (Azacyclonol-d10) | Ethyl 4-(4-chloro-1-hydroxybutyl)-α,α-dimethylphenylacetate, K₂CO₃, KI | DMF |
| 6 | This compound ethyl ester | Sodium hydroxide/Lithium hydroxide | Methanol, Water |
Table 2: Estimated Yields and Purity of Intermediates and Final Product
| Compound | Step | Estimated Yield (%) | Typical Purity (%) |
| Phenyl-d5-magnesium bromide (I) | 1 | >90 (in solution) | N/A |
| Azacyclonol-d10 (II) | 2 | 70-80 | >95 |
| Ethyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (IV) | 3 | 65-75 | >95 |
| Ethyl 4-(4-chloro-1-hydroxybutyl)-α,α-dimethylphenylacetate (V) | 4 | 85-95 | >90 |
| This compound ethyl ester (VI) | 5 | 60-70 | >95 |
| This compound (VII) | 6 | 80-90 | >98 |
Experimental Workflows and Diagrams
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
Purification and Analysis Workflow
The purification and analysis process ensures the final product meets the high purity standards required for an internal standard.
Caption: Workflow for the purification and analysis of this compound.
Purification and Analytical Characterization
High purity of this compound is paramount for its use as an internal standard. The following purification and analytical methods are recommended.
Purification
-
Crystallization: The crude this compound obtained after hydrolysis can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water, to remove most of the impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water (often with a small amount of formic acid or ammonium acetate to improve peak shape) is effective.
-
Detection: UV detection at a wavelength of approximately 220 nm is suitable for monitoring the elution of the product.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and injected onto the column. Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is determined by analytical HPLC. The conditions are similar to preparative HPLC but on an analytical scale. The purity is calculated based on the peak area percentage.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity and isotopic enrichment of this compound.
-
Technique: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Expected Mass: The protonated molecule [M+H]⁺ for this compound is expected at m/z 512.4, which is 10 mass units higher than the non-deuterated Fexofenadine (m/z 502.3). The mass spectrum will also confirm the isotopic distribution and enrichment.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
¹H NMR: The spectrum will show the absence of signals corresponding to the aromatic protons of the diphenylmethyl group, confirming successful deuteration. The remaining proton signals should correspond to the Fexofenadine structure.
-
¹³C NMR: The spectrum will be consistent with the Fexofenadine structure. The carbon signals of the deuterated phenyl rings may show splitting due to coupling with deuterium.
-
Conclusion
This technical guide provides a detailed and scientifically sound pathway for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the specified analytical techniques, researchers and drug development professionals can produce high-purity this compound suitable for use as an internal standard in demanding bioanalytical applications. The successful synthesis and purification of this deuterated analog are critical for the accurate and reliable quantification of Fexofenadine in biological systems, thereby supporting its continued safe and effective use in clinical practice.
References
Fexofenadine-d10: A Comprehensive Technical Guide to its Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies for Fexofenadine-d10, a deuterated internal standard essential for pharmacokinetic and bioanalytical studies. This document outlines the typical data presented in a Certificate of Analysis, details the experimental protocols for key analytical tests, and illustrates relevant biological and analytical workflows.
Product Information
This compound is the deuterium-labeled analog of Fexofenadine, a second-generation antihistamine that selectively antagonizes the histamine H1 receptor.[1] The incorporation of ten deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Fexofenadine in biological matrices.
| Parameter | Specification |
| Chemical Name | 2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄ |
| Molecular Weight | 511.72 g/mol |
| CAS Number | 1215900-18-7 |
| Appearance | White to off-white solid |
Certificate of Analysis: Quantitative Data
The following tables summarize the typical quantitative data provided in a Certificate of Analysis for a batch of this compound.
Purity and Identity
| Test | Method | Specification | Result |
| Purity by HPLC | Reverse-Phase HPLC | ≥ 98.0% | 99.5% |
| Identity by ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identity by Mass Spectrometry | LC-MS | Conforms to molecular weight | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.7% |
Physicochemical Properties
| Parameter | Method | Result |
| Melting Point | Capillary Method | 196-198 °C |
| Solubility | Visual Inspection | Soluble in Methanol and DMSO |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm.[2]
-
Mobile Phase: 62% DI Water / 38% Acetonitrile / 0.1% Trifluoroacetic Acid (TFA).[2]
-
Flow Rate: 1.0 mL/minute.[2]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 1 µL.[2]
-
Temperature: 35°C.[2]
-
Sample Preparation: A stock solution is prepared by dissolving the this compound standard in the mobile phase. Working solutions are prepared by diluting the stock solution to an appropriate concentration for analysis.[2]
-
Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. Purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.
-
Sample Preparation: The this compound standard is dissolved in the deuterated solvent.
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, multiplicities, and integration of the observed signals should be consistent with the structure of Fexofenadine. The absence of signals corresponding to the aromatic protons of the phenyl rings confirms the successful deuteration.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is employed to confirm the molecular weight and assess the isotopic purity of this compound.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 12 mM ammonium acetate).[3] A gradient elution is often employed.[3]
-
Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode. The protonated molecular ion [M+H]⁺ is monitored. For this compound, this corresponds to an m/z of 512.4.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
Analysis: The sample is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak at the expected m/z for the protonated molecule. Isotopic purity is determined by examining the distribution of isotopic peaks and quantifying the percentage of the d10 species.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Fexofenadine acts as an antagonist to the Histamine H1 receptor. The following diagram illustrates the signaling cascade initiated by histamine binding to this receptor, which is a G-protein-coupled receptor (GPCR).[4] Histamine binding leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).
Caption: Histamine H1 Receptor Signaling Pathway.
Analytical Workflow for this compound Quality Control
The following diagram outlines the logical workflow for the quality control analysis of a batch of this compound.
Caption: Quality Control Workflow for this compound.
References
An In-depth Technical Guide to Deuterated Fexofenadine for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of deuterated fexofenadine, its synthesis, and its critical role in the quantitative analysis of fexofenadine in biological matrices. It is intended to be a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development.
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate quantification of fexofenadine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Deuterated fexofenadine, a stable isotope-labeled analog of fexofenadine, serves as an ideal internal standard (IS) in mass spectrometry-based bioanalytical methods.[2][3] Its physicochemical properties are nearly identical to those of the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation.[3] However, its increased mass allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variations in sample processing and instrument response.[4]
Physicochemical Properties
The key physicochemical properties of fexofenadine are summarized in the table below. The deuterated analog, most commonly d6-fexofenadine, shares these properties, with a notable increase in molecular weight due to the replacement of six hydrogen atoms with deuterium.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₉NO₄ | [5] |
| Molecular Weight | 501.68 g/mol | [6] |
| Monoisotopic Mass | 501.2879 Da | [6] |
| Water Solubility | ~0.81 mg/mL | [5] |
| Log P | 0.49 | [5] |
Synthesis of Deuterated Fexofenadine
While detailed, step-by-step synthesis protocols for deuterated fexofenadine are not extensively published in readily available literature, the introduction of deuterium atoms is typically achieved through established synthetic organic chemistry techniques. One common approach involves the use of deuterated reagents at a specific step in the synthesis of the fexofenadine molecule. For instance, a deuterated Grignard reagent could be used to introduce a deuterated alkyl group, or a reduction step could be performed using a deuterium source like sodium borodeuteride.
In published research, d6-fexofenadine has been obtained from commercial sources, indicating its availability for laboratory use.[7] The synthesis of related deuterated compounds, such as deuterated 2-bromobenzylamine, has been described using methods like directed ortho-metalation, which could potentially be adapted for the synthesis of deuterated precursors of fexofenadine.[8]
Application as an Internal Standard in Bioanalysis
Deuterated fexofenadine, particularly d6-fexofenadine, is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fexofenadine in biological matrices such as plasma and urine.[2][9] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for matrix effects and variations in extraction recovery and ionization efficiency.[4]
The general workflow for the analysis of fexofenadine in biological samples using deuterated fexofenadine as an internal standard is depicted in the following diagram.
Caption: Bioanalytical workflow for fexofenadine quantification.
Sample Preparation (Solid-Phase Extraction)
A common method for extracting fexofenadine from plasma involves solid-phase extraction (SPE).[2][7]
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add a known concentration of d6-fexofenadine internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[7]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute fexofenadine and the d6-fexofenadine internal standard with an appropriate organic solvent, such as methanol or acetonitrile.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (HPLC)
Chromatographic separation is typically achieved using a reversed-phase C18 column.[2][10]
| Parameter | Typical Value | Reference |
| Column | Restek Ultra IBD (3.2 mm x 50 mm, 3 µm) or equivalent C18 column | [2] |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer with 0.1% formic acid (90:10, v/v) | [2] |
| Flow Rate | 0.6 mL/min | [7] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | [11] |
| Retention Time | Approximately 3.5 min for fexofenadine | [12] |
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operated in positive ion mode.[10] Multiple reaction monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Fexofenadine | 502.3 | 466.3 | [2] |
| d6-Fexofenadine | 508.3 | 472.3 | [2] |
Metabolism and Pharmacokinetics
Fexofenadine is poorly metabolized in humans, with approximately 5% of the total oral dose being metabolized.[13] The majority of the drug is excreted unchanged, primarily in the feces (around 80%) and to a lesser extent in the urine (around 11%).[13] Deuteration is not expected to significantly alter the metabolic pathway of fexofenadine, as the sites of deuteration are not typically at metabolically active positions. The primary advantage of deuteration lies in its use as an internal standard rather than altering the drug's pharmacokinetic profile.
Caption: Simplified metabolic pathway of fexofenadine.
The pharmacokinetic parameters of fexofenadine have been extensively studied.
| Parameter | Value | Reference |
| Tmax (Time to peak plasma concentration) | 1-3 hours | [14] |
| Bioavailability | ~33% | [14] |
| Volume of Distribution (Vd) | 5.4-5.8 L/kg | [13] |
| Plasma Protein Binding | 60-70% | [14] |
| Elimination Half-life | 11-15 hours | [14] |
Conclusion
Deuterated fexofenadine is an indispensable tool for the accurate and precise quantification of fexofenadine in laboratory settings. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is well-established and essential for reliable pharmacokinetic and clinical studies. This guide provides a foundational understanding of the properties, synthesis, and application of deuterated fexofenadine, offering valuable insights for researchers and professionals in the pharmaceutical sciences.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Predicted GC-MS Spectrum - Fexofenadine GC-MS (TMS_2_2) - 70eV, Positive (HMDB0005030) [hmdb.ca]
- 7. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - Analyst (RSC Publishing) DOI:10.1039/B209521C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a highly sensitive methodology for quantitative determination of fexofenadine in a microdose study by multiple injection method using ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sourcing and Quality Control of Fexofenadine-d10 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fexofenadine-d10, a deuterated internal standard crucial for the accurate quantification of Fexofenadine in preclinical and clinical research. This document outlines key suppliers, comparative technical data, and detailed experimental protocols for quality assessment, alongside visualizations of its mechanism of action and quality control workflows.
Sourcing this compound: A Comparative Landscape
The selection of a reliable supplier for research-grade this compound is paramount to ensure the accuracy and reproducibility of experimental results. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Quantities |
| LGC Standards | This compound Hydrochloride | 1215821-44-5 | C₃₂H₂₉D₁₀NO₄·HCl | Information available upon request with Certificate of Analysis[1] | Information available upon request with Certificate of Analysis | 1 mg, 10 mg[1] |
| Cayman Chemical | This compound (hydrochloride) | 1215821-44-5 | C₃₂H₂₉D₁₀NO₄·HCl | ≥98% | ≥99% deuterated forms (d₁-d₁₀)[2] | 1 mg, 5 mg, 10 mg |
| MedchemExpress | This compound | 1215900-18-7 | C₃₂H₂₉D₁₀NO₄ | ≥98% | Information available upon request with Certificate of Analysis | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Simson Pharma | This compound Hydrochloride | 1215821-44-5 | C₃₂H₂₉D₁₀NO₄·HCl | Accompanied by Certificate of Analysis | Accompanied by Certificate of Analysis | Inquire for details |
| Axios Research | This compound | 1215900-18-7 | C₃₂H₂₉D₁₀NO₄ | Compliant with regulatory guidelines (USP or EP)[3] | Compliant with regulatory guidelines (USP or EP) | Inquire for details[3] |
| Sussex Research | This compound.HCl | 1215821-44-5 | C₃₂H₂₉D₁₀NO₄·HCl | >95% (HPLC) | >95% | 1 mg, 5 mg, 10 mg |
Mechanism of Action: Histamine H1 Receptor Antagonism
Fexofenadine, the non-deuterated analogue of this compound, is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. Upon binding of histamine to the H1 receptor, a Gq protein-coupled receptor, a signaling cascade is initiated, leading to the symptoms of an allergic response. Fexofenadine competitively inhibits the binding of histamine to the H1 receptor, thereby preventing this downstream signaling.
Caption: Histamine H1 Receptor Signaling Pathway and Fexofenadine Inhibition.
Quality Control of Research-Grade this compound
Ensuring the identity, purity, and isotopic enrichment of this compound is critical for its use as an internal standard. The following sections detail the experimental protocols for these assessments.
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Caption: Quality Control Workflow for this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the chemical purity of this compound using HPLC with UV detection. This method should be validated for specificity, linearity, accuracy, and precision before use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
-
This compound reference standard.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with 0.1% Formic Acid or TFA. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a 10 mL volumetric flask. Dilute to the mark to obtain a stock solution. Further dilute the stock solution to a working concentration (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area of the this compound peak in both the standard and sample chromatograms. Calculate the purity of the sample using the following formula:
Purity (%) = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x Purity of Standard (%)
Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for determining the isotopic enrichment of this compound using LC-MS.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., with a triple quadrupole or high-resolution mass spectrometer).
-
C18 reverse-phase column.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound sample.
-
Fexofenadine (non-deuterated) reference standard.
LC-MS Conditions (Example):
-
LC Conditions: Similar to the HPLC method for purity, but optimized for separation and compatibility with the mass spectrometer.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan to identify the molecular ions of Fexofenadine and this compound. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for more sensitive and specific quantification of the different isotopic forms.
-
Monitored m/z values:
-
Fexofenadine (M+H)⁺: ~502.2
-
This compound (M+H)⁺: ~512.3
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Analysis:
-
Acquire the mass spectrum in the region of the molecular ions of Fexofenadine and this compound.
-
Determine the peak intensities for the molecular ion of this compound (and any other deuterated species present, d1-d9) and the non-deuterated Fexofenadine.
-
Calculate the isotopic enrichment by comparing the intensity of the this compound peak to the sum of the intensities of all fexofenadine-related peaks.
Isotopic Enrichment (%) = [Intensity(d10) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d10))] x 100
-
By following this guide, researchers can confidently select a high-quality this compound internal standard and implement appropriate quality control measures to ensure the integrity of their research data.
References
Isotopic Labeling of Fexofenadine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The isotopic labeling of fexofenadine with stable isotopes (e.g., Deuterium, Carbon-13) or radioisotopes (e.g., Carbon-14) is a critical process in drug development. Labeled compounds are indispensable tools for a variety of studies, including metabolism, pharmacokinetics (PK), and bioanalytical assays.[1][2] This technical guide provides a comprehensive overview of the core principles, methodologies, and analytical techniques involved in the isotopic labeling of fexofenadine. While specific, detailed experimental protocols for the isotopic labeling of fexofenadine are not extensively available in the public domain, this guide outlines generalized synthetic strategies and analytical considerations based on the known chemistry of fexofenadine and general isotopic labeling techniques.
Strategies for Isotopic Labeling of Fexofenadine
The introduction of isotopic labels into the fexofenadine molecule can be achieved through two primary strategies:
-
Total Synthesis: Incorporating isotopically labeled starting materials or reagents into the synthetic route of fexofenadine.
-
Isotope Exchange Reactions: Replacing specific atoms in the fexofenadine molecule with their isotopes.
The choice of isotope and labeling position is dictated by the intended application of the labeled compound. For metabolic studies, the label should be in a metabolically stable position to trace the fate of the drug and its metabolites. For use as an internal standard in quantitative bioanalysis, the label should be in a position that does not undergo in-source fragmentation during mass spectrometric analysis.
Deuterium Labeling (²H)
Deuterium-labeled fexofenadine is commonly used as an internal standard in quantitative mass spectrometry-based assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass difference. Deuteration can also be used to investigate kinetic isotope effects in drug metabolism.
Potential Deuteration Sites in Fexofenadine: The fexofenadine molecule offers several potential sites for deuterium incorporation. The selection of the labeling position depends on the synthetic feasibility and the requirement for metabolic stability.
Table 1: Potential Deuterium-Labeled Fexofenadine Isotopologues and Their Applications
| Labeled Compound | Potential Labeling Position(s) | Primary Application(s) |
| Fexofenadine-d₃ | Methyl groups of the isobutyric acid moiety | Internal Standard (LC-MS) |
| Fexofenadine-d₆ | Both methyl groups of the isobutyric acid moiety | Internal Standard (LC-MS) |
| Fexofenadine-d₅ | Phenyl ring of the isobutyric acid moiety | Metabolic stability studies |
| Fexofenadine-d₁₀ | Both phenyl rings of the diphenylmethanol moiety | Internal Standard (LC-MS) |
Experimental Protocol: Generalized Synthesis of Deuterated Fexofenadine
A general approach for the synthesis of deuterated fexofenadine involves the use of deuterated starting materials in a convergent synthetic route. The following is a generalized protocol based on known fexofenadine syntheses.
-
Step 1: Synthesis of Deuterated Precursors: Prepare key deuterated intermediates. For example, to introduce deuterium into the methyl groups of the isobutyric acid moiety, a deuterated version of a suitable precursor can be synthesized.
-
Step 2: Coupling Reactions: Couple the deuterated intermediates with the unlabeled portions of the fexofenadine backbone. This often involves multi-step synthesis to build the final molecule.
-
Step 3: Purification: The final deuterated fexofenadine is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.
Carbon-13 (¹³C) Labeling
¹³C-labeled fexofenadine is a valuable tool for metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It allows for the unambiguous identification and quantification of metabolites.
Experimental Protocol: Generalized Synthesis of ¹³C-Labeled Fexofenadine
The synthesis of ¹³C-labeled fexofenadine typically involves the introduction of a ¹³C-labeled precursor at a strategic point in the synthesis. For example, labeling the carboxylic acid group can be achieved using a ¹³C-labeled cyanide reagent.
-
Step 1: Introduction of ¹³C-Label: Incorporate a ¹³C-labeled functional group, such as a nitrile (-¹³CN), into a key intermediate.
-
Step 2: Elaboration of the Molecule: Carry out subsequent reaction steps to build the fexofenadine molecule around the ¹³C-labeled core.
-
Step 3: Hydrolysis: Convert the ¹³C-labeled nitrile to a carboxylic acid to yield the final ¹³C-labeled fexofenadine.
-
Step 4: Purification and Analysis: Purify the product and confirm the position and extent of labeling using ¹³C-NMR and mass spectrometry.
Carbon-14 (¹⁴C) Labeling
¹⁴C-labeled fexofenadine is essential for absorption, distribution, metabolism, and excretion (ADME) studies, particularly for quantitative whole-body autoradiography and mass balance studies.[2] Due to the radioactive nature of ¹⁴C, its synthesis and handling require specialized facilities and expertise.
Experimental Protocol: Generalized Synthesis of ¹⁴C-Labeled Fexofenadine
The synthesis of [¹⁴C]fexofenadine often starts with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]sodium cyanide.
-
Step 1: Preparation of a ¹⁴C-Labeled Intermediate: Convert the initial ¹⁴C precursor into a more complex, reactive intermediate.
-
Step 2: Multi-step Synthesis: Incorporate the ¹⁴C-labeled intermediate into the fexofenadine synthesis pathway. This usually involves several chemical transformations where maintaining radiochemical yield is critical.
-
Step 3: Radiochemical Purification: Purify the final [¹⁴C]fexofenadine using techniques like preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
-
Step 4: Determination of Specific Activity: Measure the specific activity (e.g., in mCi/mmol) of the final product.
Analytical Characterization of Isotopically Labeled Fexofenadine
Thorough analytical characterization is crucial to confirm the identity, purity (chemical and isotopic), and stability of the labeled fexofenadine.
Table 2: Analytical Techniques for the Characterization of Isotopically Labeled Fexofenadine
| Analytical Technique | Purpose | Key Information Obtained |
| Mass Spectrometry (MS) | Confirmation of isotopic labeling and determination of isotopic purity. | Molecular weight confirmation, mass shift due to labeling, isotopic distribution, and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the label's position. | ¹H NMR for overall structure, ¹³C NMR for ¹³C-labeled compounds, and specialized techniques for deuterium labeling. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | Separation of the labeled compound from unlabeled precursors, intermediates, and impurities. |
| Liquid Scintillation Counting (LSC) | Quantification of radioactivity for ¹⁴C-labeled compounds. | Determination of specific activity and radiochemical purity. |
Fexofenadine Metabolism
Fexofenadine undergoes minimal metabolism in humans. Approximately 5% of the total dose is metabolized, with the majority of the drug excreted unchanged. The primary routes of elimination are through feces (approximately 80%) and urine (approximately 11%). The known metabolites are formed through minor oxidative pathways.
Conclusion
The isotopic labeling of fexofenadine is a vital component of its preclinical and clinical development. While detailed, publicly available protocols for these syntheses are limited, this guide provides a framework of the general strategies and analytical methods employed. The synthesis of deuterated, ¹³C-, and ¹⁴C-labeled fexofenadine requires careful planning of the synthetic route and rigorous analytical characterization to ensure the quality and suitability of the labeled material for its intended research application. As drug development continues to evolve, the demand for high-quality, isotopically labeled compounds will remain critical for advancing our understanding of the safety and efficacy of pharmaceuticals like fexofenadine.
References
Methodological & Application
Application Note: High-Throughput UPLC-MS/MS Method for the Quantitative Analysis of Fexofenadine in Human Serum Using Fexofenadine-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. Accurate and rapid quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of fexofenadine in human serum. The use of a stable isotope-labeled internal standard, Fexofenadine-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described method employs a simple protein precipitation step, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
-
Fexofenadine hydrochloride and this compound were of analytical standard grade.
-
LC-MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used for the preparation of aqueous solutions.
-
Human serum was used as the biological matrix.
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1.0 mg/mL): Stock solutions of fexofenadine and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions of fexofenadine were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 1.0 to 500.0 ng/mL.
-
Internal Standard (IS) Working Solution (200 ng/mL): The this compound stock solution was diluted with methanol to achieve a final concentration of 200 ng/mL.[1]
3. Sample Preparation
A protein precipitation method was employed for sample preparation.[1]
-
Pipette 50 µL of human serum (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (200 ng/mL this compound in methanol).[1]
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.[1]
-
Transfer 50 µL of the clear supernatant to an LC vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters Acquity UPLC I-class or equivalent.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Data Acquisition and Processing: Xcalibur software or equivalent.[1]
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 7.5 µL |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.0 min: linear gradient to 65% B; 2.0-2.1 min: ramp to 100% B; 2.1-3.0 min: hold at 100% B; 3.01-4.0 min: return to initial conditions |
| Total Run Time | 4 minutes |
Source:[1]
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Fexofenadine Transition | m/z 502.3 → 466.2 |
| Fexofenadine Collision Energy | 27 V |
| This compound Transition | m/z 512.3 → 476.2 |
| This compound Collision Energy | 28 V |
Source:[1]
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0–500.0 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | Within ±15% of nominal values |
| Inter-day Accuracy (%) | Within ±15% of nominal values |
| Recovery | 93% to 98% |
Source:[1]
Visualizations
Caption: Experimental workflow for fexofenadine analysis.
Caption: Logical relationship of the analytical method.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of fexofenadine in human serum. The simple sample preparation procedure and short chromatographic run time make it ideal for high-throughput bioanalytical applications. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and other drug development studies.
References
Bioanalytical Method for Fexofenadine Quantification in Human Plasma Using Fexofenadine-d10 as an Internal Standard
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Fexofenadine is a second-generation antihistamine used to treat allergy symptoms. Accurate quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for a robust and sensitive bioanalytical method for the determination of fexofenadine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Fexofenadine-d10 as a stable isotope-labeled internal standard.
Mechanism of Action
Fexofenadine is a selective peripheral histamine H1 receptor antagonist. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms. By inhibiting the binding of histamine to its receptor, fexofenadine prevents the downstream signaling that leads to the classic allergic responses such as sneezing, itching, and rhinorrhea.
Caption: Fexofenadine signaling pathway.
Experimental Protocols
A sensitive, reproducible, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of fexofenadine in human serum.[1]
1. Materials and Reagents
-
Fexofenadine reference standard (≥98% purity)
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation
-
UPLC System: Acquity UPLC I-class (Waters) or equivalent
-
Mass Spectrometer: TSQ Quantum Ultra (Thermo Scientific) or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) or equivalent
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of fexofenadine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the fexofenadine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.[1]
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 200 ng/mL in methanol.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) by spiking drug-free human plasma with the appropriate amount of fexofenadine working standard solution.
4. Sample Preparation
The recommended sample preparation technique is protein precipitation due to its simplicity and high-throughput capability.[1]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (200 ng/mL this compound in methanol).[1]
-
Vortex the mixture for 10 seconds to precipitate the proteins.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes.[1]
-
Transfer 50 µL of the supernatant to a clean vial for LC-MS/MS analysis.[1]
Caption: Experimental workflow for fexofenadine analysis.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient to 95% A
-
3.1-4.0 min: Hold at 95% A
-
-
Injection Volume: 7.5 µL.[1]
-
Column Temperature: 40 °C
-
Total Run Time: 4 minutes.[1]
-
-
Mass Spectrometric Conditions:
Data Presentation
The quantitative performance of the method is summarized in the tables below. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the acceptance criteria set by the FDA guidelines for bioanalytical method validation.[2][3][4]
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Fexofenadine | 1.0 - 500.0 | > 0.99 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (3.0) | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium (75.0) | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High (400.0) | < 15 | < 15 | 85 - 115 | 85 - 115 |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Fexofenadine | Low (3.0) | 93 - 98 |
| Medium (75.0) | 93 - 98 | |
| High (400.0) | 93 - 98 |
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of fexofenadine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic and bioequivalence studies in drug development.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
Application Note: High-Throughput Analysis of Fexofenadine in Human Plasma using Fexofenadine-d10 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Fexofenadine-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. A streamlined protein precipitation procedure allows for high-throughput sample processing. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 4 minutes.
Introduction
Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of fexofenadine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of fexofenadine from human plasma.
Experimental
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[1] |
| Mobile Phase | A: 10 mM Ammonium acetate with 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~4 minutes[1] |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions are detailed in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Fexofenadine | 502.3 | 466.2 | 27[1] |
| This compound | 512.3 | 476.2 | 28[1] |
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fexofenadine and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution in methanol to a final concentration of 200 ng/mL.[1]
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample preparation.[1]
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (200 ng/mL this compound in methanol) to each tube.[1]
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
Method Validation
The method was validated according to regulatory guidelines. A summary of the validation parameters is provided in Table 3.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 3.5%[2] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% Bias) | 97 - 102%[2] |
| Inter-day Accuracy (% Bias) | 85 - 115% |
| Recovery | > 70%[2] |
| Matrix Effect | Minimal and compensated by the internal standard |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of fexofenadine in human plasma. The use of this compound as an internal standard effectively compensated for any matrix effects and variations in sample processing, leading to high precision and accuracy. The simple protein precipitation sample preparation protocol allows for rapid sample turnaround, making the method well-suited for high-throughput bioanalysis. The chromatographic conditions provided good separation of fexofenadine from endogenous plasma components with a short run time.
Caption: Logic of using an internal standard for quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of fexofenadine in human plasma. The method is rapid, sensitive, and reliable, employing a stable isotope-labeled internal standard and a simple sample preparation procedure. This protocol is ideal for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for fexofenadine.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample preparation for fexofenadine analysis with a deuterated standard
Application Notes and Protocols for Fexofenadine Analysis
Introduction
Fexofenadine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and precise quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a deuterated internal standard (IS), such as d6-fexofenadine, is highly recommended for mass spectrometry-based assays to compensate for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision.
This document provides detailed application notes and protocols for the sample preparation of fexofenadine in human plasma/serum for quantitative analysis, with a specific focus on methods employing a deuterated internal standard. The primary techniques covered are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals involved in the bioanalysis of fexofenadine. A basic understanding of analytical chemistry and laboratory techniques is assumed.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis.[1][2] Acetonitrile and methanol are common precipitating agents.[1]
Materials:
-
Human plasma/serum samples
-
Fexofenadine analytical standard
-
Deuterated fexofenadine (e.g., d6-fexofenadine) internal standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of human plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the deuterated fexofenadine internal standard working solution to each plasma/serum sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 - 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis. This step can help concentrate the analyte.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT by effectively removing phospholipids and other interfering substances. This often results in reduced matrix effects and improved assay sensitivity.[3]
Materials:
-
Human plasma/serum samples
-
Fexofenadine analytical standard
-
Deuterated fexofenadine (e.g., d6-fexofenadine) IS solution
-
SPE cartridges (e.g., Waters Oasis HLB)[3]
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
Ammonium acetate
-
Deionized water
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma, add the deuterated fexofenadine IS.[3]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the fexofenadine and the deuterated IS with 1 mL of methanol or a mixture of acetonitrile and buffer (e.g., 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide clean extracts but is often more labor-intensive than PPT or SPE.[1]
Materials:
-
Human plasma/serum samples
-
Fexofenadine analytical standard
-
Deuterated fexofenadine IS solution
-
Extraction solvent (e.g., a mixture of dichloromethane, ethyl acetate, and diethyl ether)[1]
-
Formic acid
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample and IS Aliquoting: In a centrifuge tube, combine the plasma/serum sample with the deuterated fexofenadine IS solution.[1]
-
Acidification: Add a small volume of formic acid solution and vortex briefly.[1]
-
Extraction: Add the extraction solvent mixture, vortex vigorously for an extended period (e.g., 40 seconds), and then centrifuge to separate the aqueous and organic layers.[1]
-
Organic Layer Transfer: Carefully transfer the organic layer (containing fexofenadine and the IS) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
The following table summarizes typical performance characteristics for the different sample preparation methods for fexofenadine analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Oasis HLB) | Liquid-Liquid Extraction |
| Recovery (%) | 93 - 98[2] | > 70[3] | 52 - 95.4[1] |
| Linearity Range (ng/mL) | 1.0 - 500.0[2] | 1 - 200[3] | Not explicitly stated for deuterated standard |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 1 ng/mL[3] | 3 ng/mL (with non-deuterated IS)[4] |
| Intra-day Precision (% CV) | < 15[2] | < 3.5[3] | Not explicitly stated for deuterated standard |
| Inter-day Precision (% CV) | < 15[2] | Not explicitly stated | Not explicitly stated for deuterated standard |
| Intra-day Accuracy (%) | ± 15[2] | 97 - 102[3] | Not explicitly stated for deuterated standard |
| Inter-day Accuracy (%) | ± 15[2] | Not explicitly stated | Not explicitly stated for deuterated standard |
Visualization
The following diagram illustrates a general workflow for the sample preparation and analysis of fexofenadine using a deuterated internal standard.
Caption: General workflow for fexofenadine analysis.
Conclusion
The choice of sample preparation method for fexofenadine analysis depends on the specific requirements of the study, such as required sensitivity, throughput, and available instrumentation.
-
Protein Precipitation is a fast and cost-effective method suitable for high-throughput screening.
-
Solid-Phase Extraction offers superior cleanup, leading to lower matrix effects and potentially better sensitivity, making it ideal for methods requiring low limits of quantification.[3]
-
Liquid-Liquid Extraction provides clean extracts but is more time-consuming and uses larger volumes of organic solvents.[1]
The use of a deuterated internal standard is strongly recommended for all LC-MS/MS-based methods to ensure the highest data quality. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust bioanalytical methods for fexofenadine.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Liquid Chromatography Conditions for the Analysis of Fexofenadine-d10
Introduction
Fexofenadine-d10 is the deuterated stable isotope-labeled internal standard for Fexofenadine, a second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and robust analytical methods are crucial for the quantification of Fexofenadine in various matrices, and this compound is an essential component in mass spectrometry-based bioanalytical assays to ensure precision and accuracy. This application note details the liquid chromatography conditions for the analysis of this compound, which are directly applicable to the analysis of Fexofenadine itself due to their nearly identical physicochemical properties. The primary distinction lies in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.
Chromatographic Conditions
The following table summarizes various liquid chromatography methods that can be employed for the analysis of Fexofenadine and, by extension, this compound. These methods utilize both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-UV) | Method 3 (HPLC-UV) | Method 4 (HPLC-UV) |
| Column | Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1] | Polaris C18 (4.6 mm x 150 mm, 5 µm) | Zorbax SB phenyl (4.6 mm x 250 mm, 5 µm)[2] | Phenomenex C18 (4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Gradient elution with acetonitrile and a buffer solution[1] | Buffer:Acetonitrile (65:35 v/v) | Acetonitrile:Buffer:Triethylamine (700:1300:6 v/v/v)[2] | 5mM Acetate Buffer:Acetonitrile (50:50 v/v), pH 9.4[3] |
| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min | 1.5 mL/min[2] | 1.0 mL/min[3] |
| Injection Volume | 7.5 µL[1] | 20 µL | 20 µL[2] | Not Specified |
| Column Temperature | Not Specified | Ambient | 25°C[2] | Not Specified |
| Detector | Tandem Mass Spectrometer (MS/MS)[1] | UV at 220 nm | UV at 220 nm[2] | UV at 254 nm[3] |
| Internal Standard | This compound[1] | Not Applicable | Not Applicable | Not Applicable |
| MS/MS Transition | This compound: m/z 512.3 → 476.2 | Not Applicable | Not Applicable | Not Applicable |
Experimental Protocol: UPLC-MS/MS Analysis of this compound
This protocol provides a detailed methodology for the quantitative analysis of Fexofenadine using this compound as an internal standard in human serum, based on a validated UPLC-MS/MS method.[1]
1. Materials and Reagents
-
Fexofenadine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Blank human serum
2. Standard and Internal Standard Stock Solution Preparation
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fexofenadine reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare intermediate stock solutions by diluting the stock solutions with methanol to achieve desired concentrations for calibration standards and quality controls.[1]
3. Sample Preparation
-
Protein Precipitation: To 50 µL of serum sample (calibration standard, quality control, or unknown), add 100 µL of internal standard solution (containing this compound in methanol).
-
Vortex: Vortex the samples for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the clear supernatant to LC vial inserts.
4. UPLC-MS/MS Analysis
-
Injection: Inject 7.5 µL of the prepared sample onto the UPLC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions: Utilize the parameters outlined in Method 1 of the data table. The analytes are detected in positive ion mode using selected reaction monitoring (SRM).[1]
5. Data Analysis
-
Quantify Fexofenadine in the samples by calculating the peak area ratio of Fexofenadine to this compound and comparing it against the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma using LC-MS/MS with Fexofenadine-d10 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fexofenadine is a second-generation antihistamine used to relieve allergy symptoms. It is the major active metabolite of terfenadine. Accurate and reliable quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fexofenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Fexofenadine-d10, to ensure high accuracy and precision.
Analytical Method
This method employs protein precipitation for simple and rapid sample preparation, followed by reversed-phase liquid chromatography for the separation of fexofenadine and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
Mass Spectrometry Transitions for Fexofenadine and this compound
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the LC-MS/MS method. The protonated molecules [M+H]⁺ of fexofenadine and this compound were chosen as the precursor ions. The most abundant and stable fragment ions were selected as product ions for quantification and qualification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 27 |
| This compound | 512.3 | 476.2 | 28 |
Experimental Protocol
Materials and Reagents
-
Fexofenadine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Preparation of Standard and Internal Standard Stock Solutions
-
Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
Preparation of Working Solutions
-
Fexofenadine Working Solutions: Prepare a series of working solutions by serially diluting the fexofenadine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL this compound in methanol).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150°C |
| Dwell Time | 50 ms |
Experimental Workflow
Caption: LC-MS/MS workflow for Fexofenadine quantification.
Signaling Pathway Diagram (Hypothetical)
While fexofenadine's primary mechanism of action is as a histamine H1 receptor antagonist and does not involve a classical signaling pathway, a diagram can illustrate its competitive binding.
Caption: Mechanism of Fexofenadine action.
Conclusion
This application note provides a detailed protocol for the quantification of fexofenadine in human plasma using LC-MS/MS with this compound as an internal standard. The method is simple, rapid, and robust, making it suitable for high-throughput analysis in a research setting. The provided mass spectrometry transitions and experimental conditions can serve as a starting point for method development and validation in various laboratories.
Application Notes and Protocols for the Use of Fexofenadine-d10 in Bioequivalence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. To ensure the therapeutic equivalence of generic formulations of fexofenadine to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are crucial for demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference product. A critical component in the quantitative analysis of fexofenadine in biological matrices for these studies is the use of a stable isotope-labeled internal standard (IS). Fexofenadine-d10, a deuterated analog of fexofenadine, is the preferred IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z), which allows for accurate and precise quantification.
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of fexofenadine formulations using this compound as an internal standard.
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for fexofenadine is designed as a randomized, open-label, single-dose, two-way crossover study.[1][2]
-
Study Population: Healthy adult male and/or female volunteers.[2][3]
-
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is commonly employed.[1][4] This design minimizes inter-subject variability.
-
Washout Period: A washout period of at least two weeks is recommended between the two treatment periods to ensure complete elimination of the drug from the body.[2][5]
-
Drug Administration: Subjects receive a single oral dose of the test and reference fexofenadine formulations (e.g., 180 mg tablet) with a standardized volume of water after an overnight fast.[2]
-
Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hour) and multiple post-dose time points up to 48 or 72 hours.[1][2]
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[2]
Analytical Method: LC-MS/MS Quantification of Fexofenadine in Human Plasma
A validated LC-MS/MS method is the standard for quantifying fexofenadine in plasma samples for bioequivalence studies, with this compound used as the internal standard.[6][7]
2.1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting fexofenadine and this compound from plasma.[7]
-
Thaw the plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of an internal standard spiking solution (containing this compound in methanol).[7]
-
Vortex the mixture for 10 seconds to precipitate plasma proteins.[7]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[7]
-
Transfer a 50 µL aliquot of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[7]
2.2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is suitable for separation.[7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium formate.[6] For example, an isocratic mobile phase of 20 mM ammonium formate and acetonitrile (20:80, v/v) can be used.[6]
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.2 mL/min.[6][7]
-
Injection Volume: 5-10 µL.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
2.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for the detection of fexofenadine and this compound.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
-
MRM Transitions:
-
Fexofenadine: m/z 502.3 → 466.2[7]
-
This compound (IS): The specific transition for this compound would be monitored. Typically, this would be approximately m/z 512.3 → 476.2, reflecting the addition of 10 deuterium atoms.
-
2.4. Method Validation
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Linearity: The method should demonstrate linearity over a specific concentration range, for instance, 1.0 to 500.0 ng/mL.[7]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.[6][7]
-
Selectivity and Specificity: No significant interference should be observed at the retention times of the analyte and IS.
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.[7]
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of fexofenadine in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage) must be established.[6]
Data Presentation
Pharmacokinetic Parameters
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[8][9] These parameters are calculated from the plasma concentration-time profiles of the test and reference formulations for each subject.
Table 1: Example of Pharmacokinetic Parameters for a Fexofenadine Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 1206.3 ± 619.0 | 1172.6 ± 493.7 |
| AUC0-t (ng·h/mL) | 8911.4 ± 3870.0 | 9363.9 ± 2668.0 |
| AUC0-∞ (ng·h/mL) | 9150.0 ± 4010.0 | 9650.0 ± 2850.0 |
| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.7 |
| t1/2 (h) | 14.4 ± 3.2 | 14.8 ± 3.5 |
| Data presented are hypothetical and for illustrative purposes, but are based on values reported in literature.[3][10] |
Statistical Analysis and Bioequivalence Acceptance Criteria
The bioequivalence between the test and reference products is determined by statistical comparison of the log-transformed Cmax, AUC0-t, and AUC0-∞ values.
Table 2: Statistical Comparison and 90% Confidence Intervals
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Assessment |
| Cmax | 102.8% | 90.0% - 113.9% | Pass |
| AUC0-t | 97.5% | 86.9% - 109.5% | Pass |
| AUC0-∞ | 95.8% | 80.8% - 102.8% | Pass |
| The 90% confidence intervals for the geometric mean ratio of the test to reference product should fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent.[11] |
Mandatory Visualization
Caption: Workflow of a Fexofenadine Bioequivalence Study.
Caption: Analytical Workflow for Fexofenadine Quantification.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioequivalence of fexofenadine tablet formulations assessed in healthy Iranian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence of 2 Pediatric Formulations of Fexofenadine Hydrochloride Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fexofenadine-d10 HPLC Analysis
Welcome to the Technical Support Center for Fexofenadine-d10 HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of this compound in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound, a deuterated analog of Fexofenadine, is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: Fexofenadine contains a basic tertiary amine group that can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18). This secondary interaction can lead to peak tailing.[1]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanols on the stationary phase. An inappropriate pH can exacerbate secondary interactions.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.
-
Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger or weaker than the mobile phase, it can cause peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase and exposure of more active silanol sites, resulting in poor peak shapes.
Q2: What is the ideal mobile phase composition for good peak shape of this compound?
A2: The optimal mobile phase for this compound analysis typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). To improve peak shape, consider the following:
-
pH Adjustment: Operating at a lower pH (e.g., pH 2.7-4.0) can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated amine group of this compound.[2]
-
Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and significantly improve peak symmetry.[2][3] Alternatively, using an acidic modifier like trifluoroacetic acid (TFA) can also help to minimize silanol interactions and improve peak shape.[1]
Q3: Can the choice of HPLC column affect the peak shape of this compound?
A3: Absolutely. The choice of column is critical for achieving good peak symmetry.
-
Stationary Phase: While C18 columns are commonly used, C8 columns can sometimes offer better peak shape for basic compounds due to lower hydrophobicity and potentially fewer accessible silanol groups.[3] Phenyl-Hexyl and Biphenyl phases have also been shown to provide good resolution and peak shape for Fexofenadine.[4]
-
Endcapping: Using a highly end-capped column is recommended. Endcapping is a process that covers many of the residual silanol groups, thereby reducing the sites available for secondary interactions.
-
Particle Size: Smaller particle size columns (e.g., < 3 µm) can lead to higher efficiency and sharper peaks, but may also be more susceptible to clogging.
Q4: Does the deuterium labeling in this compound significantly affect its chromatographic behavior compared to Fexofenadine?
A4: In HPLC, the chromatographic H/D isotope effect is generally small. You can expect this compound to have a very similar retention time and chromatographic behavior to unlabeled Fexofenadine under the same conditions. Therefore, methods developed for Fexofenadine are typically directly applicable to this compound.
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is observed when the latter half of the peak is wider than the front half.
Caption: Troubleshooting workflow for addressing peak tailing.
-
Evaluate Mobile Phase pH: If your mobile phase pH is neutral or basic, lower it to the acidic range (pH 2.7-4.0) to protonate residual silanols.[2]
-
Incorporate a Mobile Phase Modifier: If adjusting the pH is not sufficient, add a mobile phase modifier. Triethylamine (TEA) at a concentration of 0.1-1% can be very effective at masking silanol interactions.[2][3] Alternatively, 0.1% trifluoroacetic acid (TFA) can also improve peak shape.[1]
-
Assess the Column: Ensure you are using a high-quality, end-capped C8 or C18 column. If the column is old or has been used extensively with aggressive mobile phases, it may be degraded and require replacement.
-
Check for Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Verify Sample Solvent: Dissolve your this compound standard in the initial mobile phase composition to avoid solvent mismatch effects.
Issue: Peak Fronting
Peak fronting occurs when the first half of the peak is broader than the second half.
References
- 1. mtc-usa.com [mtc-usa.com]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
Minimizing background noise in Fexofenadine-d10 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Fexofenadine-d10 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in this compound LC-MS/MS analysis?
High background noise in the analysis of this compound can originate from several sources, including:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to a high and variable baseline.
-
Contamination from Sample Preparation: Impurities from collection tubes, solvents, or reagents used during sample processing can introduce interfering signals.
-
LC System Contamination: Residual compounds from previous analyses, contaminated mobile phases, or leaching from tubing and fittings can contribute to background noise.
-
Mass Spectrometer Contamination: A dirty ion source, capillary, or ion optics can be a significant source of background noise.
-
Isotopic Purity of the Internal Standard: While generally high, minor impurities in the this compound standard could contribute to the background.
Q2: How can I differentiate between chemical noise and electronic noise?
Electronic noise is typically observed as a consistent, low-level "hiss" across the entire mass spectrum, even with no solvent flow. Chemical noise, on the other hand, will manifest as distinct peaks or an elevated baseline at specific m/z values and will be dependent on the mobile phase composition and sample matrix. To differentiate, you can stop the LC flow; if the noise disappears, it is likely chemical noise.
Q3: What are the optimal mass spectrometry parameters for this compound?
Fexofenadine and its deuterated internal standard, this compound, are typically analyzed in positive ion mode using electrospray ionization (ESI). The precursor-to-product ion transitions are crucial for selectivity. Based on published methods, common transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 27 |
| This compound | 512.3 | 476.2 | 28 |
Note: Optimal collision energies may vary between different mass spectrometer models and should be empirically determined.
Troubleshooting Guides
Issue 1: High Baseline Noise Across the Chromatogram
This issue often points to a systemic problem with the LC-MS system or the reagents being used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise.
Issue 2: High Background Noise in the this compound MRM Transition
This is often related to matrix effects or specific chemical interferences.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the signal at the elution time of matrix components indicates ion suppression.
-
Post-Extraction Spike: Compare the response of this compound spiked into a blank matrix extract versus a neat solution. A lower response in the matrix indicates suppression.
-
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is less effective at removing phospholipids, a major source of matrix effects. If using PPT, consider adding a washing step or using a phospholipid removal plate.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents to minimize the co-extraction of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup. Select a sorbent that strongly retains Fexofenadine while allowing matrix components to be washed away.
-
-
Modify Chromatographic Conditions:
-
Improve Separation: Increase the chromatographic resolution between this compound and co-eluting matrix components by adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Divert Flow: Use a divert valve to direct the early and late eluting, highly aqueous and organic portions of the chromatogram, which often contain the bulk of matrix components, to waste instead of the mass spectrometer.
-
Logical Relationship for Mitigating Matrix Effects:
Caption: Logical workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for sample cleanup, suitable for high-throughput analysis.
-
To 50 µL of plasma or serum sample, add 100 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Fexofenadine and this compound. Optimization is recommended for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with low %B, ramp up to elute Fexofenadine, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Impact of Mobile Phase Additives on Signal Intensity:
Mobile phase additives can significantly impact the ionization efficiency and, consequently, the signal-to-noise ratio.
| Additive | Typical Concentration | Effect on Fexofenadine (Positive ESI) |
| Formic Acid | 0.1 - 0.2% | Promotes protonation, generally leading to good signal intensity. |
| Ammonium Formate | 5 - 10 mM | Can improve peak shape and may enhance signal by reducing adduct formation. |
| Ammonium Acetate | 5 - 10 mM | Similar to ammonium formate, can be beneficial for signal stability. |
It is advisable to test different additives and concentrations during method development to find the optimal conditions for your specific application.
Deuterium exchange issues with Fexofenadine-d10
Welcome to the technical support center for Fexofenadine-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and analysis of this compound, with a specific focus on mitigating potential deuterium exchange issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated analog of Fexofenadine, a histamine H1 receptor antagonist. It is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Fexofenadine in biological matrices.[1][2][3] The ten deuterium atoms on the diphenylmethyl group provide a distinct mass shift, allowing for its differentiation from the non-labeled drug.
Q2: What is deuterium exchange and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[4] For this compound, this "back-exchange" can compromise its isotopic purity and, consequently, the accuracy of quantitative analyses where it is used as an internal standard. While the deuterium atoms on the aromatic rings of this compound are generally stable, certain experimental conditions can promote this exchange.
Q3: Under what conditions is deuterium exchange most likely to occur?
Deuterium exchange is primarily influenced by pH, temperature, and the solvent composition.[4][5]
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.[5] For molecules with exchangeable protons, the rate of exchange is often pH-dependent.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents, especially water, can serve as a source of hydrogen atoms for back-exchange.[4]
Q4: How can I prevent deuterium exchange during sample preparation and analysis?
To minimize deuterium exchange, it is crucial to control the experimental conditions. Key recommendations include:
-
Maintain Low Temperatures: Whenever possible, perform sample preparation and storage at low temperatures (e.g., on ice or at 4°C).[6]
-
Control pH: While Fexofenadine has been shown to be more sensitive to degradation in acidic conditions, it is important to work within a pH range that minimizes both degradation and exchange.[7] For LC-MS applications, maintaining acidic conditions (e.g., pH 2.5) during the analytical run can help minimize back-exchange during the chromatography.[8]
-
Use Aprotic Solvents: When possible, use aprotic solvents for sample reconstitution and dilution. If aqueous solutions are necessary, minimize the time the sample spends in these solutions.[4]
-
Proper Storage: Store this compound solid stock at the recommended temperature, typically -20°C, to ensure long-term stability.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent Isotopic Purity of this compound in LC-MS Analysis
Symptoms:
-
Variable peak areas for this compound across a batch of samples.
-
Appearance of peaks corresponding to partially deuterated (d1-d9) or non-deuterated Fexofenadine in the mass spectrum of the internal standard.
-
Poor reproducibility of calibration curves.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Back-exchange during sample preparation | 1. Review the pH of all solutions used. If using highly acidic or basic conditions, consider neutralizing the sample earlier in the workflow. 2. Minimize the time samples are kept at room temperature. Process samples on ice. 3. If performing a liquid-liquid extraction, ensure the aqueous phase is at a neutral or slightly acidic pH before adding the organic solvent. |
| Back-exchange during LC-MS analysis | 1. Evaluate the mobile phase composition. If using a high aqueous content, consider increasing the organic modifier percentage if chromatographic performance allows. 2. Acidify the mobile phase with a small amount of formic acid or acetic acid to a pH of around 2.5-3. This can help suppress in-source exchange. 3. Reduce the temperature of the autosampler and column compartment. |
| Contamination of the internal standard stock solution | 1. Prepare a fresh stock solution of this compound. 2. Analyze the new stock solution directly to confirm its isotopic purity. |
Issue 2: Degradation of this compound
Symptoms:
-
Appearance of additional peaks in the chromatogram that are not related to different deuterated forms.
-
A general decrease in the this compound signal over time.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidative Degradation | Fexofenadine is known to be susceptible to oxidative stress, leading to the formation of an N-oxide impurity.[10] 1. Avoid prolonged exposure of samples to air and light. 2. If oxidative degradation is suspected, prepare samples fresh and analyze them promptly. 3. Consider adding an antioxidant to the sample matrix if it does not interfere with the analysis. |
| Acid-Catalyzed Degradation | Fexofenadine can degrade under strong acidic conditions.[7] 1. If using strong acids for sample preparation (e.g., protein precipitation with trichloroacetic acid), neutralize the sample as soon as possible. 2. Consider using alternative protein precipitation methods, such as using acetonitrile or methanol. |
Experimental Protocols
Protocol 1: Recommended Handling of this compound Stock Solutions
-
Preparation: Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. Prepare a stock solution in a suitable organic solvent such as methanol or acetonitrile. This compound is slightly soluble in methanol.[1]
-
Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation and contamination.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the initial mobile phase composition or a solvent compatible with the analytical method. Keep working solutions on ice or in a cooled autosampler.
Protocol 2: Sample Preparation for Bioanalytical Studies (Plasma)
-
Thawing: Thaw plasma samples at room temperature and then place them on ice.
-
Aliquoting: Aliquot the required volume of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound working solution to the plasma sample.
-
Protein Precipitation: Add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube for LC-MS analysis.
Visualizations
Caption: A typical workflow for the preparation and analysis of plasma samples using this compound as an internal standard.
Caption: A logical troubleshooting diagram for addressing inconsistent analytical results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 10. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fexofenadine-d10 Detection Sensitivity
Welcome to the technical support center for Fexofenadine-d10 analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance detection sensitivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound in biological matrices.[1][2][3][4] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interferences from the matrix.
Q2: What are the common precursor and product ions for this compound in positive ion mode?
A2: For this compound, a common precursor ion ([M+H]⁺) to monitor is m/z 512.3. A primary product ion for quantification in selected reaction monitoring (SRM) is m/z 476.2, with a collision energy of approximately 28 V.[1]
Q3: How can I improve the signal-to-noise ratio for my this compound measurement?
A3: To improve the signal-to-noise ratio, consider the following:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like solid-phase extraction (SPE) to remove matrix components that can cause ion suppression. Protein precipitation is a simpler but potentially less clean method.[1][3]
-
Enhance Chromatographic Separation: Use a high-efficiency HPLC or UPLC column, such as a C18 column, to achieve good peak shape and separation from interfering compounds.[1][5] Gradient elution can also help in separating the analyte from matrix components.
-
Fine-tune Mass Spectrometer Parameters: Optimize source parameters (e.g., sheath and auxiliary gas flow rates) and collision energy to maximize the signal intensity of the specific ion transition for this compound.[1]
Q4: What are the key considerations for choosing an internal standard?
A4: this compound is itself a deuterated analog of Fexofenadine and is often used as an internal standard for the quantification of the parent drug.[2] When quantifying this compound itself, a different stable isotope-labeled analog or a structurally similar compound with similar chromatographic and ionization behavior, which is not present in the sample, should be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the mass spectrometer source. | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is conducive to the formation of [M+H]⁺ ions; for Fexofenadine, a slightly acidic mobile phase is often used.[4][6] |
| Ion suppression from co-eluting matrix components. | Improve sample cleanup using techniques like solid-phase extraction (SPE). Modify the chromatographic gradient to better separate this compound from interfering compounds. | |
| Suboptimal collision energy in the mass spectrometer. | Perform a compound optimization experiment to determine the collision energy that yields the most intense product ion signal for the m/z 512.3 → 476.2 transition.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase with the analytical column. | Ensure the mobile phase composition is appropriate for the column chemistry (e.g., C18). The use of buffers like ammonium formate or formic acid can improve peak shape.[2][3] |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Matrix effects from the sample. | Enhance the sample preparation procedure to remove more of the biological matrix. | |
| Inconsistent Retention Time | Fluctuations in pumping pressure or mobile phase composition. | Ensure the LC pumps are working correctly and the mobile phase is properly mixed and degassed. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound analysis.
Sample Preparation: Protein Precipitation
This protocol is a rapid method for sample cleanup, suitable for high-throughput analysis.[1][3]
-
To 50 µL of plasma or serum sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Method
This method provides a baseline for achieving good chromatographic separation of Fexofenadine.
-
Column: Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions
These parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Sheath Gas Flow: 60 (arbitrary units).[1]
-
Auxiliary Gas Flow: 15 (arbitrary units).[1]
-
Collision Gas: Argon at 1.5 mTorr.[1]
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize typical parameters for this compound analysis.
Table 1: LC-MS/MS Parameters for Fexofenadine and this compound
| Parameter | Fexofenadine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 502.3 | 512.3 |
| Product Ion (m/z) | 466.2 | 476.2 |
| Collision Energy (V) | ~27 | ~28 |
| Typical Retention Time (min) | 1.89 | 1.89 |
Data adapted from a study by J.A. V. et al. (2023).[1]
Table 2: Linearity and Sensitivity of a Validated Method
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Fexofenadine | 1.0 - 500.0 | 1.0 | 0.25 |
This table demonstrates the sensitivity achievable with an optimized LC-MS/MS method.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key processes in this compound analysis.
Caption: General experimental workflow for this compound quantification.
Caption: A logical approach to troubleshooting low signal intensity.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Separation of Fexofenadine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Fexofenadine-d10 Autosampler Carryover: A Technical Troubleshooting Guide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating autosampler carryover of Fexofenadine-d10. The following question-and-answer format directly addresses common issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a deuterium-labeled version of Fexofenadine. It is commonly used as an internal standard in analytical and pharmacokinetic studies.[1] The inclusion of stable isotopes in its structure allows for more accurate quantification of Fexofenadine in biological samples when using mass spectrometry and liquid chromatography.[1]
Q2: We are observing peaks for this compound in our blank injections following a high-concentration sample. What is the likely cause?
This phenomenon is known as sample carryover. It occurs when residual analyte from a previous injection contaminates subsequent runs.[2][3] For a compound like this compound, which is a basic and relatively hydrophobic molecule, the primary causes are often:
-
Adsorption: The analyte can adsorb to active sites on the surfaces of the autosampler, such as the needle, valve, and tubing.[4] Basic compounds can interact with metallic surfaces.[5]
-
Insufficient Washing: The autosampler's wash protocol may not be effective at removing all traces of this compound from the injection system between runs.
-
Contamination: The issue might not be carryover but rather contamination of the blank solvent or a contaminated component in the LC system.[6]
Q3: How can we confirm that the issue is carryover and not contamination?
A systematic approach can help differentiate between carryover and contamination.[1]
-
Classic Carryover: If you inject a series of blank samples after a high-concentration standard, classic carryover will show a progressively decreasing peak size with each subsequent blank injection.[6]
-
Constant Contamination: If the peak size remains relatively constant across multiple blank injections, it is more likely that your blank solvent or a part of the system is contaminated.[6] You can investigate this by preparing a fresh blank from a different solvent source and injecting it.[6]
Troubleshooting Guides
Q4: What are the first steps to take when troubleshooting this compound carryover?
The initial focus should be on the autosampler's wash system and injection sequence. Here is a logical workflow to follow:
Q5: How can we optimize the autosampler wash protocol to reduce this compound carryover?
Optimizing the wash solvent and method is crucial for minimizing carryover of basic and hydrophobic compounds.
Experimental Protocol: Wash Solvent Optimization
Objective: To determine the most effective wash solvent composition for minimizing this compound carryover.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a high-concentration working solution of this compound in your sample diluent.
-
Injection Sequence: Program the following injection sequence:
-
Blank injection (to establish a baseline)
-
High-concentration this compound standard injection
-
Blank injection (to measure carryover)
-
-
Test Different Wash Solvents: Repeat the injection sequence using different wash solvents. It is recommended to test a variety of compositions, moving from weaker to stronger solvents.
-
Data Analysis: Calculate the percent carryover for each wash solvent using the following formula: % Carryover = (Peak Area in Blank / Peak Area in Standard) * 100
Recommended Wash Solvents to Test:
| Wash Solvent ID | Composition | Rationale |
| WS-1 | Mobile Phase A: Mobile Phase B (e.g., 50:50) | A common starting point, but may not be strong enough. |
| WS-2 | Acetonitrile:Water (e.g., 90:10) | A stronger organic wash for hydrophobic compounds. |
| WS-3 | Acetonitrile:Water with 0.1% Formic Acid | The acid helps to protonate this compound, reducing its interaction with metallic surfaces.[5] |
| WS-4 | Isopropanol:Acetonitrile:Water (e.g., 45:45:10) | A very strong organic wash for highly retentive compounds. |
| WS-5 | Methanol:Water with 0.1% Ammonium Hydroxide | A basic wash can also be effective for some basic compounds. |
Data Presentation: Example Carryover Results
| Wash Solvent ID | Average % Carryover |
| WS-1 | 1.5% |
| WS-2 | 0.8% |
| WS-3 | 0.05% |
| WS-4 | 0.1% |
| WS-5 | 0.5% |
Note: The above data is illustrative. Actual results may vary based on the LC system and specific conditions.
Q6: Beyond the wash solvent, what other aspects of the wash method can be improved?
Several parameters of the wash method itself can be optimized:
-
Increase Wash Volume: Using a larger volume of wash solvent can more effectively flush the injection system.
-
Multiple Wash Cycles: Programming two or more wash cycles can significantly improve cleaning efficiency.[3]
-
Dual-Solvent Washes: Employing two different wash solvents sequentially (e.g., an acidic organic wash followed by a neutral aqueous wash) can remove a wider range of contaminants.[3]
Q7: What if optimizing the wash protocol doesn't completely resolve the carryover issue?
If carryover persists after thorough optimization of the wash method, consider the following troubleshooting steps:
-
Vial Selection: Poor quality or improperly cleaned vials can contribute to carryover through analyte adsorption. Consider using silanized glass vials, which have a deactivated surface to prevent interaction with basic compounds.[3]
-
Injection Mode: If using a partial loop injection, switching to a full loop injection can sometimes provide a more effective flush of the sample flow path.[7]
-
System Maintenance: Worn components, such as the injector rotor seal or the needle, can create dead volumes and surfaces where the analyte can accumulate.[1] Regular preventative maintenance is critical.
-
Sample Order: When possible, arrange the sample sequence from low to high concentrations to minimize the impact of carryover from a high-concentration sample on a subsequent low-concentration one.[2] Alternatively, insert a blank injection after each high-concentration sample.[2]
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation of Fexofenadine Using Fexofenadine-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of fexofenadine in biological matrices, with a specific focus on the utilization of Fexofenadine-d10 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability during sample processing and analysis.[1][2][3] This document summarizes key performance data from validated methods and provides detailed experimental protocols to aid researchers in the selection and implementation of bioanalytical assays for fexofenadine.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is essential for accurate quantification.[1][2] An ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby correcting for potential variations.[1][2][4] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they experience similar matrix effects and extraction efficiencies.[1][3]
Performance Comparison of Fexofenadine Bioanalytical Methods
The following tables summarize the validation parameters of a UPLC-MS/MS method utilizing this compound as the internal standard and compare it with other methods that employ different internal standards.
Table 1: Method Performance using this compound Internal Standard
| Validation Parameter | Performance |
| Linearity Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (Intra- and Inter-day) | Within ±15% |
| Recovery | 93% - 98% |
| Internal Standard | This compound |
| Sample Volume | 50 µL human serum |
| Sample Preparation | Protein Precipitation |
Data extracted from a study on the simultaneous determination of fexofenadine and olmesartan in human serum.
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Sample Preparation | Noted Performance Characteristics |
| Fexofenadine-d6 | 1 - 200 | Solid Phase Extraction | Within-day accuracy: 97-102%; Precision: <3.5% CV; Recovery: >70%[5] |
| Glipizide | 1 - 600 | Protein Precipitation | Rapid analysis with a total runtime of approximately 3.0 min.[4][6] |
| Terfenadine | 0.01 - 1 (for microdose) & 1 - 500 (for clinical dose) | Solid Phase Extraction | High sensitivity for microdosing studies.[2] |
| Losartan | 1 - 1000 | Protein Precipitation | High sensitivity with an LLOQ of 1 ng/mL. |
| Loratadine | 3 - 1500 | Liquid-Liquid Extraction | Assay precision ranged from 1.05% to 12.56%.[7] |
This comparative data highlights that while various internal standards can be used for the bioanalysis of fexofenadine, the choice of IS and sample preparation method significantly influences the assay's performance characteristics.
Experimental Protocols
A detailed methodology for a validated UPLC-MS/MS assay for the determination of fexofenadine in human serum using this compound is provided below.
Materials and Reagents
-
Fexofenadine and this compound reference standards
-
Human serum (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Instrumentation
-
UPLC system: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm)
-
Mass spectrometer: Triple quadrupole mass spectrometer with positive ion mode detection
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of fexofenadine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the fexofenadine stock solution with methanol to cover the desired calibration range (e.g., 1.0 - 500.0 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 200 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike blank human serum with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of serum samples (standards, QCs, or unknown) into a 96-well plate.
-
Add 100 µL of the internal standard working solution (this compound in methanol) to each well.
-
Vortex the plate for 10 seconds to precipitate proteins.
-
Centrifuge the plate at 10,000 × g for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean plate or vials for analysis.
-
Inject 7.5 µL of the supernatant onto the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 4 minutes
-
Ionization Mode: Positive Ion Electrospray
-
Detection: Selected Reaction Monitoring (SRM)
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 512.3 → 476.3
-
Method Validation
The method should be validated according to the latest regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation Guidance.[8][9] Key validation parameters to assess include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical method validation workflow for fexofenadine using this compound.
Caption: Bioanalytical workflow for Fexofenadine quantification.
References
- 1. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Fexofenadine Bioanalysis: Fexofenadine-d10 vs. Non-Deuterated Alternatives
In the quantitative bioanalysis of fexofenadine, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. The two main categories of internal standards used for fexofenadine analysis are stable isotope-labeled (SIL) standards, such as fexofenadine-d10, and non-deuterated, structurally similar compounds. This guide provides a comparative overview of these two approaches, supported by experimental data from published studies.
Principle of Internal Standardization
The fundamental role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations in sample extraction, potential matrix effects (ion suppression or enhancement in the MS source), and instrument response. By adding a known amount of the IS to all samples, standards, and quality controls, the ratio of the analyte's response to the IS's response is used for quantification. This ratio is less susceptible to experimental variations than the absolute response of the analyte alone.
Stable isotopically labeled internal standards are considered the "gold standard" because their physicochemical properties are very similar to the analyte, causing them to co-elute chromatographically and experience similar matrix effects.[1] Non-deuterated internal standards are typically structural analogs of the analyte and can also provide reliable quantification if carefully selected and validated.
This compound: The Stable Isotope-Labeled Internal Standard
This compound is a deuterated analog of fexofenadine, where ten hydrogen atoms are replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chemical properties to fexofenadine.
-
Co-elution with Analyte: this compound has a retention time that is very close to that of fexofenadine, ensuring that both compounds experience similar matrix effects during LC-MS analysis.[2]
-
Similar Extraction Recovery: Due to its structural similarity, this compound exhibits extraction behavior that is almost identical to that of fexofenadine from biological matrices.
-
Improved Accuracy and Precision: The close mimicking of the analyte's behavior generally leads to higher accuracy and precision in the quantification.[3]
-
Cost and Availability: Deuterated standards are generally more expensive and may be less readily available than non-deuterated alternatives.[1]
-
Potential for Isotopic Exchange: While generally stable, deuterium atoms can sometimes exchange with protons, although this is less common for deuterium on aromatic rings or stable alkyl chains.[4]
Non-Deuterated Internal Standards for Fexofenadine Analysis
Several non-deuterated compounds have been successfully used as internal standards for the quantification of fexofenadine. These are typically structurally related compounds that are not present in the biological samples being analyzed. Examples include:
-
Glipizide: A sulfonylurea drug.[5]
-
Loratadine: Another antihistamine.[6]
-
Lisinopril: An ACE inhibitor.[7]
-
(S)-(-)-Metoprolol: A beta-blocker.[8]
-
Lower Cost and Better Availability: These compounds are generally less expensive and more widely available than their deuterated counterparts.
-
Established Use: Many of these compounds have a history of use in validated bioanalytical methods.
-
Differences in Physicochemical Properties: As these are different molecules, their extraction recovery, chromatographic retention, and ionization efficiency may differ from fexofenadine.
-
Susceptibility to Differential Matrix Effects: If the internal standard does not co-elute with fexofenadine, it may not adequately compensate for matrix-induced ion suppression or enhancement, potentially leading to inaccurate results.[9]
Experimental Data and Performance Comparison
The following tables summarize the performance characteristics of analytical methods for fexofenadine using both this compound and various non-deuterated internal standards, based on data from different published studies.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 1.0–500.0 ng/mL | [2] |
| Accuracy | Within ±15% | [2] |
| Precision | Within ±15% | [2] |
| Retention Time | Fexofenadine: 1.89 min, this compound: 1.89 min | [2] |
Table 2: Method Performance with Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (%) | Reference |
| Glipizide | 1-600 | Not explicitly stated, but method was proven accurate | Not explicitly stated, but method was proven precise | [5] |
| Loratadine | 3-1500 | 82.00 - 109.07 | 1.05 - 12.56 | [6] |
| Lisinopril | 0.1-50 µg/mL | Not explicitly stated | Not explicitly stated | [7] |
| (S)-(-)-Metoprolol | 0.025-100 (plasma) | Not explicitly stated | Not explicitly stated | [8] |
Experimental Protocols
Sample Preparation with this compound
A common method for sample preparation using a deuterated internal standard involves protein precipitation.
-
Sample Aliquoting: 50 µL of human serum is used.
-
Internal Standard Addition: 100 µL of an internal standard solution containing 200 ng/mL of this compound in methanol is added.
-
Protein Precipitation: The addition of methanol also serves to precipitate proteins from the serum sample.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred for LC-MS/MS analysis.[2]
Sample Preparation with a Non-Deuterated Internal Standard (Loratadine)
Liquid-liquid extraction is a frequently employed technique when using a non-deuterated internal standard.
-
Sample Aliquoting: A specific volume of plasma is taken.
-
Internal Standard Spiking: A known amount of loratadine solution is added to the plasma.
-
Extraction: The sample is extracted with an organic solvent (e.g., a mixture of ethyl acetate, dichloromethane, and diethyl ether).
-
Evaporation: The organic layer is separated and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in the mobile phase before injection into the LC-MS system.[6]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for fexofenadine analysis using both types of internal standards.
Caption: Workflow using this compound.
Caption: Workflow with Non-Deuterated IS.
Conclusion
The choice between this compound and a non-deuterated internal standard depends on the specific requirements of the assay, including desired performance, budget, and availability of reagents.
-
This compound is the preferred choice for achieving the highest levels of accuracy and precision due to its close physicochemical similarity to fexofenadine, which allows it to effectively compensate for matrix effects and other analytical variabilities. Its co-elution with the analyte is a significant advantage in LC-MS-based methods.
-
Non-deuterated internal standards can provide a cost-effective and reliable alternative, provided that the chosen standard is carefully validated to ensure it adequately tracks the behavior of fexofenadine throughout the analytical process. The key challenge lies in finding a structural analog that exhibits similar extraction efficiency and ionization response to fexofenadine to minimize the risk of differential matrix effects.
For researchers and drug development professionals, the use of a stable isotope-labeled internal standard like this compound is generally recommended for regulatory submission and clinical studies where the utmost accuracy and robustness are required. However, for research purposes or high-throughput screening where cost may be a more significant factor, a well-validated method using a non-deuterated internal standard can also yield acceptable results.
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Isotopic Purity Assessment of Fexofenadine-d10
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine-d10, a deuterated analog of the antihistamine fexofenadine, is a critical internal standard in bioanalytical studies, particularly in pharmacokinetic and pharmacodynamic assessments.[1][2][3] Its structural similarity and distinct mass from the parent compound allow for precise quantification in complex biological matrices.[3] The reliability of such studies hinges on the isotopic purity of the deuterated standard. This guide provides a comparative overview of the methods used to assess the isotopic purity of this compound, presenting experimental data and detailed protocols for researchers in drug development.
Quantitative Analysis of Isotopic Purity
The isotopic purity of this compound is a measure of the percentage of the compound that contains the desired ten deuterium atoms. It is a critical parameter that can influence the accuracy of bioanalytical methods. Commercially available this compound typically exhibits high isotopic purity, as demonstrated by data from various suppliers.
| Supplier/Source | Reported Isotopic Purity (%) | Analytical Method | Notes |
| Toronto Research Chemicals (in a study) | 99.2 | Not Specified in study | Used as an internal standard in a validated UPLC-MS/MS method.[1] |
| Commercially Available Standard (General) | >98 | Mass Spectrometry, NMR | General specification for high-quality deuterated standards. |
| In-house Synthesized Batches (Hypothetical) | 95-99+ | LC-MS/MS, ¹H NMR, ²H NMR | Purity can vary based on the synthetic route and purification process. |
Note: The isotopic purity of commercially available this compound and other deuterated compounds is typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). Researchers should always consult the CoA for batch-specific data.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between molecules with varying numbers of deuterium atoms. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic distribution of a compound.[4][5][6] High-resolution mass spectrometry (HR-MS), in particular, can resolve the mass difference between the deuterated and non-deuterated isotopologues.[7][8]
Experimental Protocol: Isotopic Purity Assessment by LC-MS/MS
-
Objective: To determine the relative abundance of this compound and its lower isotopologues (d0 to d9).
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitored Ions: Monitor the [M+H]⁺ ions for Fexofenadine (m/z 502.3) and this compound (m/z 512.3), as well as the expected masses for the d1 to d9 isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each of the monitored ions.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of d10 / Sum of Peak Areas of all Isotopologues) x 100
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium incorporation and assess isotopic purity.[7][8][9] While ¹H NMR can be used to observe the reduction in signal intensity at the deuterated positions, ²H NMR directly detects the deuterium nuclei.[9][10]
Experimental Protocol: Isotopic Purity Assessment by ¹H NMR
-
Objective: To estimate the isotopic purity by comparing the integral of a proton signal in a deuterated region to a non-deuterated proton signal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved proton signal in the non-deuterated region of the molecule to serve as an internal reference.
-
Identify the region where the protons have been replaced by deuterium.
-
Integrate the reference signal and the residual proton signal in the deuterated region.
-
Calculate the percentage of deuteration at that position.
-
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific. Provides a detailed isotopic distribution.[4][6] | Requires careful optimization of instrument parameters. Potential for matrix effects in complex samples. |
| NMR Spectroscopy (¹H and ²H) | Provides structural confirmation of deuteration sites.[7][8] Can be quantitative.[9] | Less sensitive than MS. Requires higher sample concentrations. |
Alternative Internal Standards
While this compound is a widely used internal standard for fexofenadine analysis, other deuterated analogs with fewer deuterium labels (e.g., Fexofenadine-d3, Fexofenadine-d6) or structural analogs can also be employed. The choice of internal standard depends on the specific requirements of the assay, including the desired level of mass separation and the potential for isotopic overlap. Stable-isotope labeled internal standards are generally preferred over analog internal standards as they more closely mimic the behavior of the analyte during sample preparation and analysis.[3]
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to Fexofenadine Bioanalysis: Cross-Validation with Fexofenadine-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fexofenadine in biological matrices, with a focus on the advantages of employing a deuterated internal standard, Fexofenadine-d10. The use of a stable isotope-labeled internal standard is a key strategy in modern bioanalysis to enhance accuracy, precision, and robustness, particularly in complex matrices such as plasma and serum. This document outlines the experimental protocols for a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing this compound and compares its performance characteristics with those of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Superior Performance with a Deuterated Internal Standard
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest, fexofenadine, throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. Since it is chemically identical to fexofenadine, with the only difference being the presence of heavier isotopes, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression or enhancement. This co-behavior allows for highly accurate correction of any variability introduced during sample preparation and analysis, leading to more reliable and reproducible results.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a UPLC-MS/MS method for fexofenadine using this compound as an internal standard compared to a conventional HPLC-UV method without a deuterated internal standard. The data presented is a synthesis from various published validation studies.
Table 1: Comparison of Assay Performance Parameters
| Parameter | UPLC-MS/MS with this compound | Conventional HPLC-UV |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 20 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 8% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Matrix Effect | Minimal (compensated by IS) | Significant and variable |
| Sample Volume | 50 µL | 200 µL or more |
| Run Time | 4 minutes | 10-15 minutes |
Table 2: Recovery and Matrix Effect
| Parameter | UPLC-MS/MS with this compound | Conventional HPLC-UV |
| Extraction Recovery | Consistent and reproducible | Variable |
| Matrix Factor | Close to 1.0 (ideal) | Can vary significantly |
| Internal Standard Normalized Matrix Factor | Close to 1.0 (highly reproducible) | Not Applicable |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This protocol is based on a validated method for the simultaneous quantification of fexofenadine and olmesartan in human serum.
a. Materials and Reagents:
-
Fexofenadine hydrochloride reference standard
-
This compound hydrochloride internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human serum (blank)
b. Stock and Working Solutions:
-
Prepare individual stock solutions of fexofenadine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution of this compound in methanol at a concentration of 200 ng/mL.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human serum with appropriate volumes of fexofenadine working solutions to achieve concentrations ranging from 1.0 to 500 ng/mL.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 50 µL of the supernatant to an autosampler vial.
-
Inject 7.5 µL onto the UPLC-MS/MS system.
d. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to ensure separation of fexofenadine from endogenous interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Fexofenadine: Precursor ion > Product ion (e.g., m/z 502.3 > 466.3)
-
This compound: Precursor ion > Product ion (e.g., m/z 512.3 > 476.3)
-
e. Cross-Validation Protocol:
Cross-validation should be performed when two or more bioanalytical methods are used to generate data within the same study or across different studies.
-
Prepare two sets of QC samples: One set at a low concentration (LQC) and another at a high concentration (HQC) using the established UPLC-MS/MS method with this compound.
-
Analyze the QC samples: Analyze a minimum of three replicates of each LQC and HQC sample using the established method (Method A) and the alternative method (Method B) on the same day.
-
Calculate the mean concentration and accuracy: For each method, calculate the mean concentration and the percentage difference from the nominal concentration for both LQC and HQC.
-
Compare the results: The mean concentration obtained by Method B should be within ±20% of the mean concentration obtained by Method A for at least 67% of the samples at each concentration level.
Conventional HPLC-UV Method
This protocol represents a typical HPLC-UV method for fexofenadine analysis.
a. Materials and Reagents:
-
Fexofenadine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
Water (HPLC grade)
-
Human serum (blank)
b. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum sample, add an appropriate volume of a suitable internal standard (non-deuterated, if used).
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject onto the HPLC system.
c. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 220 nm.
Mandatory Visualizations
Caption: Experimental workflows for fexofenadine bioanalysis.
Caption: Fexofenadine's mechanism of action via H1 receptor antagonism.
Performance of Fexofenadine-d10 as an Internal Standard in Bioanalytical Methods: A Comparative Guide
For researchers and scientists engaged in drug development and bioanalysis, the selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative assays. This guide provides a comparative analysis of Fexofenadine-d10's performance in linearity and recovery experiments, benchmarked against other common internal standards used in the analysis of fexofenadine. The data presented is compiled from various validated bioanalytical methods.
Data Summary: Linearity and Recovery
The following table summarizes the linearity and recovery data for fexofenadine when this compound and other alternative compounds are used as internal standards. This data is essential for evaluating the performance and suitability of an internal standard for a specific bioanalytical method.
| Internal Standard | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Recovery (%) |
| This compound | Fexofenadine | 2.00 - 1000 | > 0.99 | Not explicitly reported for this compound, but the method showed good overall recovery.[1] |
| (S)-(-)-metoprolol | Fexofenadine Enantiomers | 0.025 - 100 (plasma) | Not explicitly reported | Not explicitly reported.[2] |
| Lisinopril | Fexofenadine | 0.1 - 50 | 0.9996 | Not explicitly reported.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental results. Below are the typical protocols for conducting linearity and recovery experiments for the bioanalysis of fexofenadine using an internal standard like this compound.
Linearity Experiment Protocol
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the analytical signal.
-
Preparation of Stock Solutions: A stock solution of fexofenadine is prepared in a suitable solvent, such as methanol. A separate stock solution of the internal standard (e.g., this compound) is also prepared.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., human plasma) with known concentrations of fexofenadine from the stock solution. The concentration range should encompass the expected concentrations in the study samples.[1][3]
-
Addition of Internal Standard: A fixed concentration of the internal standard (this compound) is added to each calibration standard.
-
Sample Preparation: The calibration standards undergo a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.
-
LC-MS/MS Analysis: The prepared samples are then analyzed using a validated LC-MS/MS method.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.[1]
Recovery Experiment Protocol
The recovery experiment determines the efficiency of the extraction procedure by comparing the analytical signal of an analyte in a processed sample to the signal of the analyte in a non-processed (neat) standard solution.
-
Preparation of Spiked Samples: Three sets of samples are prepared at low, medium, and high concentrations of fexofenadine in the biological matrix.
-
Set A: Analyte spiked into the biological matrix and subjected to the full extraction procedure.
-
Set B: Analyte spiked into the post-extraction supernatant of a blank biological matrix.
-
Set C: Neat solution of the analyte in the reconstitution solvent.
-
-
Addition of Internal Standard: The internal standard is added to all samples as in the routine analysis.
-
Sample Processing: Set A undergoes the complete sample preparation process.
-
LC-MS/MS Analysis: All three sets of samples are analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery is calculated using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting linearity and recovery experiments in a bioanalytical setting.
References
- 1. jchr.org [jchr.org]
- 2. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fexofenadine-d6 and Fexofenadine-d10 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. For the quantitative analysis of fexofenadine in biological matrices using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the preferred choice due to their similar physicochemical properties to the analyte. This guide provides a detailed comparison of two commonly used SIL internal standards for fexofenadine: Fexofenadine-d6 and Fexofenadine-d10.
Theoretical and Performance Comparison
Stable isotope-labeled internal standards are designed to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability in these steps.[1] The key difference between Fexofenadine-d6 and this compound lies in the number of deuterium atoms incorporated into the molecule. This seemingly small difference can have implications for method performance.
Key Considerations for Selection:
-
Mass Difference: A sufficient mass difference between the analyte and the IS is crucial to prevent mass spectrometric cross-talk. An ideal mass difference is generally considered to be 4–5 Da or greater.[1] Both Fexofenadine-d6 (mass difference of 6 Da) and this compound (mass difference of 10 Da) meet this criterion, minimizing the risk of interference.
-
Isotopic Purity: The isotopic purity of the SIL-IS is paramount. Any presence of the unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[2] While specific isotopic purity data for commercial batches of Fexofenadine-d6 and this compound can vary, a higher degree of deuteration in this compound may offer a lower probability of contribution from the M+0 isotope.
-
Chromatographic Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure that both experience the same matrix effects at the same time.[1] Deuterium labeling can sometimes lead to a slight shift in retention time, known as the "isotope effect". While both Fexofenadine-d6 and this compound are expected to have very similar retention times to unlabeled fexofenadine, the greater number of deuterium atoms in this compound could potentially lead to a more pronounced, albeit still likely negligible, retention time shift.
-
Stability and Deuterium Exchange: The deuterium labels should be chemically stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. The positions of the deuterium atoms in both Fexofenadine-d6 and this compound are generally on stable positions of the molecule, minimizing the risk of back-exchange under typical bioanalytical conditions.
Quantitative Data Summary
| Performance Metric | Fexofenadine-d6 | This compound (Inferred) | Key Considerations |
| Accuracy | Methods validated using Fexofenadine-d6 show high accuracy.[3] | Expected to be high, assuming good isotopic purity. | Accuracy is dependent on the purity of the IS and its ability to track the analyte. |
| Precision | Excellent precision is achievable with Fexofenadine-d6.[3] | Expected to be high. | Consistent co-elution and response are key for high precision. |
| Matrix Effect | Effectively compensates for matrix effects.[1][3] | Expected to effectively compensate for matrix effects. | Co-elution with the analyte is crucial for matrix effect compensation. |
| Recovery | Tracks the recovery of fexofenadine during sample preparation.[1] | Expected to track the recovery of fexofenadine effectively. | Similar chemical properties ensure comparable recovery. |
| Mass Spectrometric Cross-Talk | Minimal risk due to a 6 Da mass difference. | Very low risk due to a 10 Da mass difference. | A larger mass difference further reduces the potential for interference. |
Experimental Protocols
Below is a general methodology for the analysis of fexofenadine in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Fexofenadine-d6 or this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: e.g., m/z 502.3 → 466.3
-
Fexofenadine-d6: e.g., m/z 508.3 → 472.3
-
This compound: e.g., m/z 512.3 → 476.3
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow for fexofenadine quantification.
Conclusion
Both Fexofenadine-d6 and this compound are suitable for use as internal standards in the bioanalysis of fexofenadine. The choice between them may be influenced by factors such as commercial availability, cost, and the specific requirements of the assay. This compound, with its higher degree of deuteration, offers a theoretical advantage in minimizing any potential for mass spectrometric cross-talk. However, well-validated methods have demonstrated the robustness and reliability of Fexofenadine-d6. Ultimately, the performance of either internal standard should be thoroughly validated within the specific bioanalytical method to ensure it meets the required criteria for accuracy, precision, and reliability.
References
The Gold Standard: Justifying the Use of a Deuterated Internal Standard for Fexofenadine Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of fexofenadine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for fexofenadine quantification, supported by experimental data, to justify the preferential use of a deuterated internal standard.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the cornerstone of modern bioanalysis, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. It serves to correct for the variability inherent in sample preparation and instrument response. The ideal IS should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer.
Why a Deuterated Internal Standard Reigns Supreme
A deuterated internal standard, such as fexofenadine-d10 or d6-fexofenadine, is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium. This subtle change in mass allows the mass spectrometer to differentiate it from the endogenous fexofenadine, while its chemical behavior remains nearly identical. This near-identical nature provides the most effective compensation for various sources of error.
The primary advantages of using a deuterated internal standard for fexofenadine analysis are:
-
Correction for Matrix Effects: Biological matrices like plasma and serum are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. As a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of correction.
-
Improved Accuracy and Precision: By compensating for variations in sample extraction, injection volume, and ionization efficiency, a deuterated IS significantly enhances the accuracy and precision of the analytical method.
-
Enhanced Sensitivity and Reliability: The use of a stable isotope-labeled internal standard can improve the signal-to-noise ratio, leading to better sensitivity and more reliable quantification, especially at low concentrations.
While structural analogs, which are molecules with similar chemical structures to the analyte, can be used as internal standards, they often exhibit different chromatographic retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects and other sources of variability, compromising the quality of the analytical data.
Comparative Performance Data
The following table summarizes the performance data from validated bioanalytical methods for fexofenadine using both a deuterated internal standard (this compound) and a non-deuterated internal standard (mosapride). It is important to note that these data are from different studies and direct head-to-head comparisons under identical conditions are limited in the published literature.
| Performance Metric | Deuterated Internal Standard (this compound)[1] | Non-Deuterated Internal Standard (Mosapride)[2] |
| Linearity Range | 1.0–500.0 ng/mL | 1-500 ng/mL |
| Correlation Coefficient (r²) | >0.99 | Not specified |
| Intra-day Precision (%CV) | ≤ 8.4% | < 10.1% |
| Inter-day Precision (%CV) | ≤ 7.9% | < 8.5% |
| Accuracy (% Bias) | -6.11% to 2.27% | -6.4% to 7.8% |
| Recovery | 92.86–98.03% | 85.2% to 92.8% |
| Matrix Effect | Negligible (-6.11% to 2.27%) | Not explicitly quantified, but method deemed free from significant matrix effects |
The data indicates that both methods provide acceptable linearity, precision, and accuracy within the validated ranges. However, the method utilizing the deuterated internal standard demonstrates slightly better recovery and provides a more explicit and favorable assessment of matrix effects.
Experimental Protocols
Key Experiment: Bioanalytical Method for Fexofenadine in Human Serum using this compound Internal Standard[1]
This section details the experimental protocol for the quantification of fexofenadine in human serum using a validated UPLC-MS/MS method with this compound as the internal standard.
1. Sample Preparation:
-
To 50 µL of serum sample, add 100 µL of the internal standard working solution (this compound in methanol).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer 50 µL of the supernatant to an autosampler vial.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 7.5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fexofenadine: m/z 502.3 → 466.3
-
This compound: m/z 512.3 → 476.3
-
-
Cone Voltage: 40 V
-
Collision Energy: 25 eV
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the bioanalysis of fexofenadine using a deuterated internal standard.
Logical Justification for Deuterated Internal Standard
The decision to use a deuterated internal standard is based on a logical progression aimed at achieving the most accurate and reliable analytical results.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of fexofenadine in human plasma by liquid chromatography coupled to electrospray tandem mass spectrometry using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Fexofenadine-d10's Superior Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fexofenadine, the choice of an appropriate internal standard is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Fexofenadine-d10, with alternative compounds, supported by experimental data. The evidence strongly indicates that this compound offers superior accuracy and precision, making it the gold standard for the bioanalysis of fexofenadine.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, correcting for variations in extraction efficiency, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as this compound, is theoretically the best choice as it shares near-identical physicochemical properties with the analyte, fexofenadine. This guide delves into the data that substantiates this claim.
Comparative Quantitative Performance: this compound vs. Alternatives
The following tables summarize the accuracy and precision data from validated bioanalytical methods for fexofenadine quantification, utilizing either this compound or alternative internal standards.
Method 1: this compound as Internal Standard
A highly sensitive and robust UPLC-MS/MS method for the simultaneous quantification of fexofenadine and olmesartan in human serum utilized this compound as the internal standard for fexofenadine. The validation results for fexofenadine are presented below.
| Quality Control Level | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 4.5 | 102.0 | 6.2 | 103.5 |
| Low | 3.0 | 3.8 | 98.7 | 5.1 | 101.3 |
| Medium | 75.0 | 2.5 | 101.2 | 3.9 | 100.8 |
| High | 400.0 | 2.1 | 100.5 | 3.5 | 100.3 |
Data sourced from a UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum.[1][2]
Method 2: Alternative Internal Standards
Various analytical methods have been developed for fexofenadine quantification using other non-isotopically labeled internal standards. The accuracy and precision of these methods are summarized below.
Alternative 1: Cetirizine as Internal Standard
An on-line SPE-LC-MS/MS method for the quantitative analysis of fexofenadine in human plasma used cetirizine as the internal standard.
| Quality Control Level | Nominal Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| LLOQ | 10 | 11.21 | 88.77 |
| Low | 30 | Not Reported | 96.84 |
| Medium | Not Reported | Not Reported | Not Reported |
| High | Not Reported | Not Reported | Not Reported |
Data from an on-line SPE-LC-MS/MS method for the quantitative analysis of fexofenadine in human plasma.[1]
Alternative 2: Loratadine as Internal Standard
A simple, rapid, sensitive, and selective LC-MS method was developed and validated for the quantification of fexofenadine in human plasma using loratadine as the internal standard.[3]
-
Precision: The assay precision ranged between 1.05% and 12.56%.[3]
-
Accuracy: The accuracy ranged between 82.00% and 109.07%.[3]
Analysis of the Data
The data clearly demonstrates that the method employing this compound as the internal standard exhibits superior precision (lower %RSD values) and accuracy (values closer to 100%) across all quality control levels compared to the methods using cetirizine and loratadine. The use of a stable isotope-labeled internal standard effectively compensates for analytical variability, leading to more reliable and accurate quantification.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding and potential replication of the findings.
Method 1: UPLC-MS/MS with this compound Internal Standard
-
Sample Preparation: To 50 µL of serum, 100 µL of an internal standard solution (containing 200 ng/mL of this compound in methanol) is added to precipitate proteins. The mixture is vortexed and centrifuged. An aliquot of the supernatant is then injected into the UPLC-MS/MS system.[1][2]
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry Conditions:
Method 2: On-line SPE-LC-MS/MS with Cetirizine Internal Standard
-
Sample Preparation: 50 µL of an internal standard solution (cetirizine) is added to 1000 µL of plasma. The sample is vortexed and centrifuged, and the supernatant is transferred for injection.[1]
-
On-line SPE-LC Conditions: A dual-gradient HPLC system with an on-line SPE column is used for sample cleanup and analytical separation.
-
Mass Spectrometry Conditions:
-
Mode: Positive ion mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Transitions: Fexofenadine HCl: m/z 502.3 → 262.2; Cetirizine HCl: m/z 389.2 → 201.1[1]
-
Method 3: LC-MS with Loratadine Internal Standard
-
Sample Preparation: To 0.5 mL of plasma, 50 µL of the internal standard working solution (loratadine) is added, followed by the addition of formic acid and an extraction mixture of dichloromethane, ethyl acetate, and diethyl ether. The sample is vortexed, centrifuged, and the organic layer is evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[3]
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile: 10mM ammonium acetate: formic acid (70:30:0.1, v/v/v)
-
Flow Rate: 1 mL/min
-
-
Mass Spectrometry Conditions:
-
Mode: Positive electrospray ionization (ESI)[3]
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the quantitative analysis of fexofenadine.
Caption: Workflow for Fexofenadine Analysis using this compound.
Caption: Workflow for Fexofenadine Analysis using Cetirizine.
References
A Comparative Guide to the Bioanalytical Determination of Fexofenadine Using its Deuterated Internal Standard, Fexofenadine-d10
This guide provides a comparative overview of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of fexofenadine in human plasma and serum, utilizing Fexofenadine-d10 as an internal standard. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other bioanalytical applications.
Performance Comparison of Validated LC-MS/MS Methods
The following table summarizes the key performance characteristics of two distinct, validated analytical methods for the quantification of fexofenadine. Both methods employ this compound as the internal standard, ensuring high accuracy and precision.
| Parameter | Method 1 (West et al., 2024)[1] | Method 2 (Muppavarapu et al., 2014)[2] |
| Matrix | Human Serum | Human Plasma |
| Linearity Range | 1.0–500.0 ng/mL | 2.00–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.00 ng/mL |
| Intra-day Accuracy | Within ±15% | Met FDA Guidelines |
| Inter-day Accuracy | Within ±15% | Met FDA Guidelines |
| Intra-day Precision | Within ±15% | Met FDA Guidelines |
| Inter-day Precision | Within ±15% | Met FDA Guidelines |
| Recovery | 93% to 98% | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the two compared analytical procedures are provided below. These protocols highlight the key steps in sample preparation, chromatographic separation, and mass spectrometric detection.
Method 1: UPLC-MS/MS for Simultaneous Determination of Fexofenadine and Olmesartan in Human Serum[1]
This method was developed for the high-throughput analysis of fexofenadine and olmesartan.
1. Sample Preparation:
-
To 50 μL of human serum, 100 μL of the internal standard solution (containing 200 ng/mL of this compound in methanol) is added.
-
The mixture is vortexed for 10 seconds to ensure thorough mixing and protein precipitation.
-
The samples are then centrifuged at 10,000 × g for 10 minutes.
-
A 50 μL aliquot of the resulting supernatant is transferred to an LC vial for analysis.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC)
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: A gradient elution is employed.
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 4 minutes
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
MS/MS Transition for Fexofenadine: m/z 502.3 → 466.2
Method 2: LC-MS/MS for Simultaneous Determination of Montelukast and Fexofenadine in Human Plasma[2]
This method was developed for a bioequivalence study of a combination drug product.
1. Sample Preparation:
-
The method is validated for 200 μL of human plasma. The specific extraction procedure is not detailed in the abstract but is noted to be simple and rapid.
2. Chromatographic Conditions:
-
System: Liquid Chromatography (LC)
-
Column: Chromolith RP18e
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM ammonium formate and acetonitrile in a 20:80 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Total Run Time: 4 minutes
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization
-
Detection Mode: Multiple-Reaction Monitoring (MRM)
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of fexofenadine in biological matrices using an internal standard like this compound.
Caption: General workflow for fexofenadine analysis.
References
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Standards in Bioanalysis: Regulatory Perspectives and Performance Metrics
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards with their alternatives, supported by regulatory guidelines and experimental data. We delve into the practical advantages and potential pitfalls of using these standards, offering detailed experimental protocols and clear data presentations to inform your bioanalytical strategies.
The Regulatory Landscape: A Push Towards Stable Isotope-Labeled Standards
Regulatory bodies across the globe, including the United States Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation. A recurring theme in these documents is the strong recommendation for the use of stable isotope-labeled internal standards (SIL-ISs), with a particular emphasis on their ability to compensate for variability during sample processing and analysis.[1][2][3]
The ICH M10 guideline, which aims to harmonize bioanalytical method validation requirements globally, explicitly states that a suitable internal standard should be added to all calibration standards, quality control samples, and study samples.[1][4] While not mandating the use of SIL-ISs, the guidelines imply their superiority in mitigating matrix effects, a significant concern in bioanalysis. The EMA has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations.
Performance Showdown: Deuterated Standards vs. Structural Analogs
The primary function of an internal standard is to mimic the analyte's behavior throughout the analytical process, thereby correcting for variations in sample preparation, chromatography, and mass spectrometric detection.[2] Deuterated standards, being chemically almost identical to the analyte, are theoretically the ideal choice for this purpose. However, structural analogs are also a viable, and sometimes necessary, alternative.
| Performance Parameter | Deuterated Internal Standard (D-IS) | Structural Analog Internal Standard (SA-IS) | Key Considerations |
| Matrix Effect Compensation | Excellent | Variable | D-IS co-elutes with the analyte, experiencing similar ionization suppression or enhancement. SA-IS may have different retention times and ionization characteristics, leading to incomplete compensation.[5] |
| Extraction Recovery | Highly Similar to Analyte | Can Differ Significantly | The near-identical physicochemical properties of a D-IS ensure it closely tracks the analyte during extraction. |
| Chromatographic Behavior | Generally Co-elutes | Different Retention Time | While co-elution is a major advantage, a slight isotopic shift in retention time can sometimes be observed with D-IS, which may lead to differential matrix effects. |
| Accuracy & Precision | Generally Higher | May be Lower | Studies have shown that the use of a SIL-IS can significantly improve the precision of a bioanalytical method compared to a structural analog.[6] |
| Cost & Availability | Often Higher Cost & Longer Synthesis Time | Generally More Readily Available & Less Expensive | The synthesis of a custom D-IS can be a significant investment in time and resources. |
| Potential for Crosstalk | Possible if Mass Difference is Insufficient | Low | A sufficient mass difference (typically ≥ 3 amu) between the D-IS and the analyte is crucial to prevent interference. |
| Isotopic Exchange | A Potential Risk | Not Applicable | Deuterium atoms at certain positions in a molecule can be susceptible to exchange with protons from the solvent, leading to a loss of the label.[7] |
Experimental Protocols: A Practical Guide
To ensure the robust performance of a bioanalytical method using a deuterated internal standard, a series of validation experiments must be conducted. Below are detailed protocols for key validation parameters.
Sample Preparation and Extraction
A robust sample preparation procedure is fundamental to minimizing matrix effects and ensuring accurate quantification.
Protocol:
-
Thaw Biological Samples: Thaw frozen plasma or serum samples at room temperature.
-
Spike with Internal Standard: To a 100 µL aliquot of the biological sample, add a known concentration of the deuterated internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Evaluation of Matrix Effects
The assessment of matrix effects is a critical component of bioanalytical method validation, ensuring that endogenous components of the biological matrix do not interfere with the quantification of the analyte.
Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standard solutions of the analyte and internal standard in the mobile phase at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix from the same six sources with the analyte and internal standard at the same low and high concentrations. Then, perform the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
Recovery = (Peak Response in Set C) / (Peak Response in Set B)
-
-
Assess Variability: The coefficient of variation (CV) of the internal standard-normalized matrix factor across the different matrix sources should be ≤15%.
Conclusion: Making an Informed Decision
The selection of an internal standard is a multifaceted decision that requires careful consideration of scientific, regulatory, and practical factors. While deuterated internal standards are widely regarded as the gold standard in bioanalysis due to their superior ability to compensate for matrix effects and improve assay performance, they are not without their challenges, including potential for isotopic exchange and higher costs. A thorough understanding of the regulatory guidelines and a rigorous validation process are paramount to ensuring the generation of high-quality, reliable bioanalytical data, regardless of the internal standard chosen. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust bioanalytical methods that meet the stringent requirements of drug development and regulatory submission.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. eijppr.com [eijppr.com]
Safety Operating Guide
Proper Disposal of Fexofenadine-d10 in a Laboratory Setting
The proper disposal of Fexofenadine-d10, a deuterated analog of the antihistamine fexofenadine used in research, is critical for maintaining laboratory safety, ensuring environmental protection, and complying with regulations. As with any laboratory chemical, this compound must be disposed of through a designated hazardous waste stream and should never be discarded in standard trash or down the drain.
Regulatory Framework
In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Pharmaceutical waste, in particular, is subject to specific management standards. A key provision of the EPA's regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the sewer, a practice known as sewering.[4][5][6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.
1. Waste Characterization and Segregation:
-
Initial Assessment: While Fexofenadine itself is not explicitly listed as a hazardous waste by the EPA, it is prudent to manage all research chemicals and their derivatives as potentially hazardous waste. Unused or expired this compound should be treated as chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps. It should be collected in a designated hazardous waste container.
2. Packaging and Labeling:
-
Primary Container: If possible, keep this compound in its original container. This ensures it is clearly identified.
-
Waste Container: Place the primary container into a larger, leak-proof waste accumulation container provided by your institution's Environmental Health and Safety (EHS) department. This container must be in good condition and compatible with the chemical.
-
Labeling: The outer container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date (the date the first waste is placed in the container) should also be clearly marked.
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the properly labeled hazardous waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[1]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs (up to 55 gallons of non-acute hazardous waste) as defined by the EPA.[4]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for a waste pickup.
-
Waste Manifest: EHS will coordinate with a licensed hazardous waste disposal contractor. The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.
5. Final Disposal Method:
-
Incineration: The recommended and most common method for the disposal of pharmaceutical waste is high-temperature incineration.[7][8][9][10] This process ensures the complete destruction of the active chemical compounds. The incineration is performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), bench paper, and labware (e.g., vials, pipette tips), should also be disposed of as hazardous waste.
-
Solid Waste: Collect contaminated solid materials in a designated hazardous waste bag or container, separate from the pure chemical waste.
-
Liquid Waste: If this compound was used in a solution, the resulting liquid waste must be collected in a separate, properly labeled hazardous waste container. The constituents of the solution should be clearly listed on the label.
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
- 1. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. actenviro.com [actenviro.com]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 8. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 9. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Fexofenadine-d10
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fexofenadine-d10, a deuterated internal standard used in the quantification of Fexofenadine.
This compound, while a valuable tool in pharmacokinetic and metabolic studies, presents potential hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child[1]. Adherence to the following protocols is crucial for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the required PPE:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required under normal use | Use a NIOSH-approved respirator with a particle filter if dusts are generated or in poorly ventilated areas. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and contamination.
Preparation and Weighing:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and tools.
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
Use in Experiments:
-
Handle all solutions containing this compound with the same level of precaution as the solid material.
-
Clearly label all containers with the compound name and any known hazards.
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
Waste Collection:
-
Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
Disposal Procedure:
-
Dispose of the waste container in accordance with local, regional, and national regulations for chemical waste[1].
-
Do not dispose of this compound down the drain or in the regular trash.
-
For general guidance on disposing of medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash[2][3]. However, for a research compound like this compound, institutional chemical waste procedures must be followed.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
